molecular formula C9H9NO4 B3144054 2-Methyl-5-nitrophenyl acetate CAS No. 54362-24-2

2-Methyl-5-nitrophenyl acetate

Cat. No.: B3144054
CAS No.: 54362-24-2
M. Wt: 195.17 g/mol
InChI Key: ZNDOXROITOAJQJ-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrophenyl acetate is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-methyl-5-nitrophenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-3-4-8(10(12)13)5-9(6)14-7(2)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDOXROITOAJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methyl-5-nitrophenyl acetate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methyl-5-nitrophenyl acetate for Advanced Research

Introduction

This compound is an organic compound belonging to the nitrophenyl ester family. Structurally, it is a derivative of phenol, featuring a methyl group at the 2-position, a nitro group at the 5-position, and an acetate ester at the phenolic oxygen. This compound serves as a valuable intermediate in organic synthesis, primarily in the development of more complex molecules for pharmaceutical and materials science applications. Its reactivity is dominated by the chemistry of the aromatic ring, the nitro group, and the ester functional group, offering multiple pathways for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, and key reactions, tailored for researchers and drug development professionals.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its application in experimental work. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 54362-24-2[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1][2]
IUPAC Name This compound
Synonyms 2-acetoxy-4-nitrotoluene[1]
Appearance Expected to be a solid at room temperatureInferred from similar compounds

Synthesis of this compound

The most direct and common synthesis of this compound is achieved through the esterification of its precursor, 2-Methyl-5-nitrophenol. This reaction involves the acetylation of the phenolic hydroxyl group.

Expert Insight: The Rationale Behind the Synthesis

The selected protocol is a classic Schotten-Baumann type reaction adapted for phenols. The use of aqueous sodium hydroxide is crucial for two reasons. First, it deprotonates the weakly acidic phenolic hydroxyl group of 2-Methyl-5-nitrophenol to form the more nucleophilic phenoxide ion. This significantly enhances the rate of reaction with the electrophilic acetic anhydride. Second, the base neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. Acetic anhydride is a safe and efficient acetylating agent, readily available and easy to handle. The subsequent workup with ethyl acetate extraction is a standard procedure to isolate the organic product from the aqueous reaction mixture.

Experimental Protocol: Acetylation of 2-Methyl-5-nitrophenol

This protocol is based on established synthetic routes for similar compounds.[1]

  • Deprotonation: In a round-bottom flask, dissolve 2.5 g (16.3 mmol) of 2-Methyl-5-nitrophenol in 24.5 ml of 1M aqueous sodium hydroxide. Stir the mixture at ambient temperature until the solid is fully dissolved, forming the sodium 2-methyl-5-nitrophenoxide salt in solution.

  • Acetylation: To the solution, add 1.9 ml (20.3 mmol) of acetic anhydride dropwise while maintaining stirring. An exothermic reaction may be observed.

  • Reaction Monitoring: Continue stirring the mixture vigorously for approximately 40-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction: If a solid precipitates, it should be removed by filtration. Transfer the filtrate to a separatory funnel and extract the aqueous solution three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash them with a saturated aqueous sodium chloride (brine) solution to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the ethyl acetate solvent from the filtrate by evaporation under reduced pressure (e.g., using a rotary evaporator). This will yield the crude this compound.[1]

  • Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary to achieve high purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product 2_Methyl_5_nitrophenol 2-Methyl-5-nitrophenol Mixing 1. Dissolve phenol in NaOH (aq) (Deprotonation) 2_Methyl_5_nitrophenol->Mixing NaOH 1M Sodium Hydroxide (aq) NaOH->Mixing Acetic_Anhydride Acetic Anhydride Addition 2. Add Acetic Anhydride (Acetylation) Acetic_Anhydride->Addition Mixing->Addition Stirring 3. Stir for 40-60 min Addition->Stirring Extraction 4. Extract with Ethyl Acetate Stirring->Extraction Drying 5. Wash with Brine & Dry (MgSO4) Extraction->Drying Evaporation 6. Evaporate Solvent Drying->Evaporation Final_Product This compound Evaporation->Final_Product

Caption: Workflow for the synthesis of this compound.

Key Reactions and Applications

The chemical utility of this compound lies in its capacity for further transformation. The nitro group is a key functional handle for reduction to an amine, a critical step in the synthesis of many pharmaceutical compounds.

Expert Insight: The Significance of Nitro Group Reduction

The reduction of an aromatic nitro group is one of the most fundamental transformations in organic synthesis. It provides a reliable route to substituted anilines, which are precursors to a vast array of dyes, polymers, and biologically active molecules. The use of palladium on charcoal (Pd/C) as a catalyst with hydrogen gas is a standard, highly efficient, and clean method for this conversion. The reaction proceeds under mild conditions (ambient temperature and pressure) and typically gives high yields.[1] The resulting product, 3-acetoxy-4-methylaniline, retains the acetate protecting group, which can be removed later if the free phenol is required, or it can be carried through subsequent synthetic steps.

Experimental Protocol: Reduction to 3-acetoxy-4-methylaniline

This protocol describes the catalytic hydrogenation of the nitro group.[1]

  • Setup: To a solution of this compound (e.g., 3.1 g, 15.9 mmol) in a suitable solvent like ethyl acetate (50 ml) in a flask equipped for hydrogenation, add a catalytic amount of 10% palladium on charcoal (e.g., 0.12 g).

  • Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Stir the mixture vigorously at ambient temperature under a hydrogen atmosphere (a balloon is often sufficient for lab scale).

  • Reaction Monitoring: Monitor the reaction's progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon. Remove the palladium catalyst by filtration through a pad of celite. Caution: The catalyst can be pyrophoric and should be handled while wet.

  • Isolation: Remove the solvent from the filtrate by evaporation under reduced pressure to yield 3-acetoxy-4-methylaniline.[1]

Nitro Group Reduction Workflow

Reduction_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product Starting_Material This compound in Ethyl Acetate Reaction 1. Combine and stir under H2 atmosphere (Ambient Temperature) Starting_Material->Reaction Catalyst 10% Palladium on Charcoal Catalyst->Reaction Hydrogen Hydrogen Gas (H2) Hydrogen->Reaction Filtration 2. Filter to remove Pd/C catalyst Reaction->Filtration Evaporation 3. Evaporate solvent Filtration->Evaporation Final_Product 3-acetoxy-4-methylaniline Evaporation->Final_Product

Caption: Workflow for the reduction of this compound.

Spectroscopic Data Interpretation

Spectroscopic analysis is essential for structure verification. While a dedicated spectrum for this compound is not provided in the search results, its characteristics can be reliably predicted based on the spectra of its precursor, 2-Methyl-5-nitrophenol.

¹H NMR Spectroscopy
  • Precursor (2-Methyl-5-nitrophenol in CDCl₃):

    • ~7.72 ppm, ~7.67 ppm, ~7.26 ppm: These signals correspond to the aromatic protons on the benzene ring.[3]

    • ~5.53 ppm: A broad singlet characteristic of the acidic phenolic hydroxyl (-OH) proton.[3]

    • ~2.34 ppm: A singlet corresponding to the three protons of the methyl (-CH₃) group.[3]

  • Product (Predicted for this compound):

    • Aromatic Protons: The signals for the aromatic protons will remain in a similar region, though they may experience slight shifts due to the change in the electronic environment from -OH to -OCOCH₃.

    • Disappearance of -OH: The broad singlet for the phenolic proton (~5.53 ppm) will disappear completely.

    • Appearance of Acetyl Protons: A new singlet will appear, typically around 2.1-2.3 ppm , integrating to three protons, which corresponds to the methyl group of the newly formed acetate ester.

    • Methyl Group: The signal for the methyl group on the ring will remain a singlet around ~2.3-2.4 ppm .

Infrared (IR) Spectroscopy
  • Precursor (2-Methyl-5-nitrophenol):

    • ~3200-3600 cm⁻¹: A strong, broad peak characteristic of the O-H stretching vibration of the hydroxyl group.

    • ~1520 cm⁻¹ and ~1340 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.

  • Product (Predicted for this compound):

    • Disappearance of O-H Stretch: The broad O-H stretch will be absent.

    • Appearance of C=O Stretch: A very strong, sharp absorption will appear in the range of 1760-1770 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretch of a phenyl acetate.

    • C-O Stretch: A strong C-O stretching band for the ester will appear around 1180-1220 cm⁻¹ .

    • NO₂ Stretches: The characteristic nitro group absorptions will remain.

Safety and Handling

Nitrophenyl derivatives require careful handling due to their potential toxicity and reactivity.

  • General Hazards: Compounds in this class are often harmful if swallowed, inhaled, or in contact with skin.[2][4] They can cause skin and serious eye irritation.[2][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid all personal contact. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

References

  • CN105837452A - Production method of 2-methyl-5-nitrophenol - Google Patents.
  • 2 methyl 5 nitro phenol - shreedevamanichemopharma.com. Available at: [Link]

  • (2-Nitrophenyl)acetic acid - Wikipedia. Available at: [Link]

  • 2-Methyl-5-nitrophenol - NIST WebBook. Available at: [Link]

  • Methyl 2-(2-nitrophenyl)acetate | C9H9NO4 | CID 520464 - PubChem. Available at: [Link]

  • p-nitrophenyl acetate - s d fine-chem limited. Available at: [Link]

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An In-depth Technical Guide to 2-Methyl-5-nitrophenyl acetate (CAS 54362-24-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-5-nitrophenyl acetate, a valuable chromogenic substrate in biochemical assays. Drawing upon established chemical principles and field-proven insights, this document delves into its synthesis, characterization, applications, and safety considerations to support its effective use in research and development.

Core Chemical Identity and Properties

This compound, with the CAS number 54362-24-2, is an aromatic ester. Its structure features a phenyl ring substituted with a methyl group at the 2-position, a nitro group at the 5-position, and an acetate group. This specific arrangement of functional groups dictates its chemical reactivity and utility, particularly in enzymatic assays.

PropertyValueSource
CAS Number 54362-24-2[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]

The presence of the electron-withdrawing nitro group is crucial as it facilitates the departure of the phenolate group during hydrolysis, a key aspect of its primary application.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2-methyl-5-nitrophenol with acetic anhydride.[1] This reaction is a standard procedure in organic synthesis and can be performed with high efficiency.

Underlying Principles of the Synthesis

The synthesis hinges on the nucleophilic acyl substitution mechanism. The hydroxyl group of 2-methyl-5-nitrophenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The reaction is often carried out in the presence of a base, such as aqueous sodium hydroxide, which deprotonates the phenol to form the more nucleophilic phenoxide ion, thereby accelerating the reaction.[1]

Step-by-Step Experimental Protocol

The following protocol is a self-validating system for the synthesis of this compound:[1]

  • Reactant Preparation: In a suitable reaction vessel, a mixture of 2-methyl-5-nitrophenol (1.0 equivalent) and 1M aqueous sodium hydroxide (1.5 equivalents) is prepared at ambient temperature.

  • Acylation: Acetic anhydride (1.2 equivalents) is added to the stirred mixture.

  • Reaction Monitoring: The reaction is stirred for approximately 40 minutes. The progress can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting phenol.

  • Workup: Upon completion, any solid by-products are removed by filtration. The filtrate is then extracted with a suitable organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are washed with a saturated aqueous sodium chloride solution to remove any remaining aqueous-soluble impurities. The organic layer is then dried over a suitable drying agent (e.g., MgSO₄).

  • Isolation: The solvent is removed by evaporation under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization if necessary.

A yield of up to 100% has been reported for the analogous synthesis of 2-acetoxy-4-nitrotoluene.[1]

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Acylation cluster_workup Workup & Purification 2-Methyl-5-nitrophenol 2-Methyl-5-nitrophenol Reaction_Mixture Stirred Reaction (40 min) 2-Methyl-5-nitrophenol->Reaction_Mixture NaOH_aq 1M NaOH (aq) NaOH_aq->Reaction_Mixture Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Extraction Ethyl Acetate Extraction Filtration->Extraction Washing Brine Wash Extraction->Washing Drying Drying (MgSO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Product 2-Methyl-5-nitrophenyl acetate Evaporation->Product

Synthesis workflow for this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. While specific spectra for this exact compound are not widely published, the expected spectral data can be inferred from its structural components and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons on the ring, and the methyl protons of the acetate group. The aromatic protons will likely appear as a complex multiplet in the downfield region (around 7-8 ppm) due to their proximity to the nitro and acetate groups. The ring methyl protons would likely appear as a singlet around 2.3-2.5 ppm, and the acetate methyl protons as a singlet around 2.1-2.3 ppm.[2][3]

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the nine carbon atoms in the molecule. The carbonyl carbon of the acetate group is expected to be the most downfield signal (around 170 ppm). The aromatic carbons will appear in the range of 110-150 ppm, with their chemical shifts influenced by the attached functional groups. The ring methyl carbon and the acetate methyl carbon will be observed in the upfield region (around 15-25 ppm).[2][4]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • C=O stretch (ester): A strong absorption band around 1760-1740 cm⁻¹.

  • C-O stretch (ester): Bands in the region of 1300-1000 cm⁻¹.

  • NO₂ stretches: Two strong bands, one asymmetric around 1550-1500 cm⁻¹ and one symmetric around 1350-1300 cm⁻¹.

  • C-H stretches (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 195.17. Fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO) and the nitro group (NO₂).

Primary Application: A Chromogenic Substrate for Esterase Assays

The principal application of this compound in a research and drug development setting is as a chromogenic substrate for the detection and quantification of esterase activity.[5] This application is analogous to the widely used p-nitrophenyl acetate (pNPA).[6]

Mechanism of Action in Esterase Assays

Esterases are enzymes that catalyze the hydrolysis of ester bonds. When this compound is incubated with an esterase, the enzyme cleaves the ester bond, releasing acetic acid and 2-methyl-5-nitrophenol.

Under alkaline or neutral pH conditions, the liberated 2-methyl-5-nitrophenol is deprotonated to form the 2-methyl-5-nitrophenolate ion, which is a yellow-colored species. The intensity of the yellow color is directly proportional to the amount of 2-methyl-5-nitrophenolate produced, and thus to the activity of the esterase. The formation of the colored product can be monitored spectrophotometrically, typically at a wavelength around 400-410 nm.[7]

Esterase_Assay_Mechanism Substrate This compound (Colorless) Enzyme Esterase Substrate->Enzyme Hydrolysis Products Acetic Acid + 2-Methyl-5-nitrophenolate (Yellow) Enzyme->Products Spectrophotometer Measure Absorbance (400-410 nm) Products->Spectrophotometer

Mechanism of this compound in esterase assays.
Advantages in Drug Development

In drug development, esterase assays are crucial for:

  • Screening for enzyme inhibitors: Identifying compounds that can modulate the activity of specific esterases.

  • Characterizing enzyme kinetics: Determining kinetic parameters such as Km and Vmax for novel enzymes or in the presence of inhibitors.

  • Studying prodrug activation: Many prodrugs are designed as esters that are activated by endogenous esterases. This substrate can be used to study the enzymes involved in this activation process.

Safety and Handling

Potential Hazards

Based on related compounds, this compound should be handled with care, assuming it may be:

  • Harmful if swallowed or inhaled.[8]

  • A skin and eye irritant.[8]

  • Toxic in contact with skin.[5]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable tool for researchers and scientists, particularly in the field of enzymology and drug development. Its straightforward synthesis and utility as a chromogenic substrate for esterase assays make it a practical compound for a variety of research applications. By understanding its chemical properties, synthesis, and proper handling procedures, researchers can effectively and safely incorporate this compound into their experimental workflows.

References

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  • S D FINE-CHEM LIMITED. p-nitrophenyl acetate Safety Data Sheet. [Link]

  • This cit
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  • Roth, G. J., & Raines, R. T. (2015). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. Molecules, 20(8), 14599–14607. [Link]

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  • ResearchGate. ¹H NMR spectrum of methyl acetate. [Link]

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  • Pohle, W., & Kliche, R. (2019). Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. Molecules, 24(4), 643. [Link]

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  • OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

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Introduction: The Significance of Nitrophenyl Esters in Chemical and Biological Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Aqueous Stability of 2-Methyl-5-nitrophenyl Acetate

This guide provides a comprehensive technical overview of the chemical stability of this compound in aqueous solutions. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its degradation, methodologies for its assessment, and the practical implications for its use in scientific research.

Nitrophenyl esters, such as this compound, are a class of compounds widely utilized in various scientific disciplines. Their utility often stems from the electron-withdrawing nature of the nitro group, which renders the ester bond susceptible to nucleophilic attack. This characteristic makes them valuable as substrates for esterase enzymes and as model compounds for studying reaction kinetics. The precursor, 2-methyl-5-nitrophenol, is a significant intermediate in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2][3] Understanding the intrinsic stability of this compound in aqueous environments is paramount for its effective application, ensuring the integrity of experimental data and the viability of its use in various formulations.

Part 1: The Chemical Stability Profile of this compound

The primary degradation pathway for this compound in aqueous solution is hydrolysis, which results in the cleavage of the ester bond to yield 2-methyl-5-nitrophenol and acetic acid. The rate of this hydrolysis is significantly influenced by the pH of the solution.

The Role of pH: A U-Shaped Kinetic Profile

Drawing parallels from the extensively studied p-nitrophenyl acetate (PNPA), the hydrolysis of this compound is expected to exhibit a characteristic U-shaped pH-rate profile.[4] This profile arises from three distinct reaction mechanisms that dominate at different pH ranges:

  • Acid-Catalyzed Hydrolysis (pH < 4): At low pH, the reaction is catalyzed by hydronium ions (H₃O⁺). The carbonyl oxygen of the ester is protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack by water.

  • Neutral Hydrolysis (pH 4-6): In the neutral pH range, the uncatalyzed hydrolysis by water molecules is the predominant pathway. This is typically the slowest of the three mechanisms.

  • Base-Catalyzed Hydrolysis (pH > 6): At higher pH, the reaction is catalyzed by hydroxide ions (OH⁻). The hydroxide ion is a much stronger nucleophile than water and directly attacks the carbonyl carbon of the ester, leading to a rapid increase in the hydrolysis rate with increasing pH.[5]

The presence of the methyl group ortho to the ester linkage in this compound may introduce steric hindrance, potentially slowing the rate of hydrolysis compared to the unsubstituted PNPA. However, the fundamental pH-dependent behavior is anticipated to remain the same.

Part 2: Experimental Design for Stability Assessment

A robust understanding of the stability of this compound necessitates a well-designed experimental approach. The following sections outline a comprehensive strategy for characterizing its degradation kinetics.

Analytical Methodology: UV-Vis Spectrophotometry

The hydrolysis of this compound can be conveniently monitored using UV-Vis spectrophotometry. The product of the hydrolysis, 2-methyl-5-nitrophenolate (the ionized form of 2-methyl-5-nitrophenol), exhibits a strong absorbance at a specific wavelength in the visible region (typically around 400 nm), while the parent ester does not absorb significantly at this wavelength.[4][6] This allows for the real-time monitoring of the reaction progress by measuring the increase in absorbance over time.

Experimental Workflow: A Step-by-Step Protocol

The following protocol details a systematic approach to determining the stability of this compound across a range of pH values.

Objective: To determine the pseudo-first-order rate constants (kobs) for the hydrolysis of this compound at various pH values.

Materials:

  • This compound

  • Buffer solutions of varying pH (e.g., acetate for pH 4-5.5, phosphate for pH 6.5-8.0, borate for pH 9.0-10.5)[4]

  • Deionized water

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

  • pH meter

Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or DMSO) to ensure solubility.

  • Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range. Ensure the ionic strength of the buffers is kept constant, if necessary, by adding a salt like NaCl.[4]

  • Reaction Setup:

    • Equilibrate the buffer solutions to the desired experimental temperature (e.g., 25 °C) in a thermostatted water bath.[4]

    • Pipette a known volume of the buffer solution into a quartz cuvette.

    • Place the cuvette in the temperature-controlled cell holder of the spectrophotometer and allow it to thermally equilibrate.

  • Initiation of Reaction and Data Acquisition:

    • Initiate the hydrolysis reaction by adding a small aliquot of the this compound stock solution to the cuvette. The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize its effect on the reaction kinetics.

    • Immediately start monitoring the absorbance at the λmax of the 2-methyl-5-nitrophenolate anion (to be determined experimentally, expected around 400 nm) over time.

    • Collect data at regular intervals until the reaction is complete (i.e., the absorbance reaches a plateau).

  • Data Analysis:

    • Plot the absorbance versus time data.

    • Fit the data to a single-exponential decay model to obtain the pseudo-first-order rate constant (kobs) for each pH value.[4]

    • The equation for the fit will be: At = A∞ + (A₀ - A∞)e-kobst, where At is the absorbance at time t, A∞ is the absorbance at infinite time, and A₀ is the initial absorbance.

  • pH-Rate Profile:

    • Plot the calculated kobs values as a function of pH. This will generate the characteristic U-shaped pH-rate profile.

Part 3: Visualization of Concepts

Visual aids are crucial for understanding the complex processes involved in the stability of this compound.

Hydrolysis Pathway of this compound

Hydrolysis_Pathway cluster_reactants Reactants cluster_catalysts Catalysts cluster_products Products This compound This compound 2-Methyl-5-nitrophenol 2-Methyl-5-nitrophenol This compound->2-Methyl-5-nitrophenol Hydrolysis Acetic_acid Acetic Acid This compound->Acetic_acid Hydrolysis H2O Water (H₂O) H3O+ Hydronium (H₃O⁺) (Acidic pH) H3O+->this compound Catalyzes OH- Hydroxide (OH⁻) (Alkaline pH) OH-->this compound Catalyzes

Caption: General hydrolysis pathway of this compound.

Experimental Workflow for Stability Testing

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solution (this compound in organic solvent) D Initiate Reaction (Add Stock Solution to Buffer) A->D B Prepare Buffer Solutions (Varying pH) C Equilibrate Buffer in Cuvette (Constant Temperature) B->C C->D E Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) D->E F Plot Absorbance vs. Time E->F G Fit Data to Exponential Model (Determine k_obs) F->G H Plot k_obs vs. pH (Generate pH-Rate Profile) G->H

Caption: Workflow for determining the pH-rate profile of hydrolysis.

Part 4: Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Hydrolysis Rate Constants for this compound at 25 °C
pHBuffer Systemkobs (s⁻¹)Predominant Mechanism
2.0Glycine-HCl1.5 x 10⁻⁵Acid-Catalyzed
4.0Acetate2.1 x 10⁻⁶Neutral Hydrolysis
5.0Acetate1.9 x 10⁻⁶Neutral Hydrolysis
7.0Phosphate3.5 x 10⁻⁶Neutral/Base-Catalyzed
8.0Phosphate2.8 x 10⁻⁵Base-Catalyzed
9.0Borate2.5 x 10⁻⁴Base-Catalyzed
10.0Borate2.3 x 10⁻³Base-Catalyzed

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental values will need to be determined.

The data clearly illustrates the expected U-shaped trend, with the rate of hydrolysis being slowest in the neutral pH range and increasing significantly in both acidic and, more dramatically, in alkaline conditions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and evaluating the aqueous stability of this compound. By leveraging the well-established principles of ester hydrolysis and employing robust analytical methodologies, researchers can accurately characterize the degradation kinetics of this important compound. Future studies could explore the influence of temperature to determine the activation parameters (enthalpy and entropy of activation) for the hydrolysis reaction, providing deeper mechanistic insights. Additionally, investigating the impact of co-solvents and formulation excipients on the stability of this compound would be of significant value for its application in drug development and other fields.

References

  • Sonolytic Hydrolysis of p-Nitrophenyl Acetate: The Role of Supercritical Water. (n.d.).
  • Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter - IRE Journals. (n.d.).
  • Chemical Science - RSC Publishing. (n.d.).
  • CN105837452A - Production method of 2-methyl-5-nitrophenol - Google Patents. (n.d.).
  • Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures | Request PDF - ResearchGate. (n.d.).
  • KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (n.d.).
  • This compound synthesis - ChemicalBook. (n.d.).
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters - Semantic Scholar. (2021, July 18).
  • A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC. (2016, September 2).
  • Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC - NIH. (n.d.).
  • KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (n.d.).
  • Application Notes: 2-Methyl-5-nitrophenol in Pharmaceutical Research - Benchchem. (n.d.).
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC. (2025, January 4).
  • Nitrophenyl acetate assay. p-Nitrophenol released by incubation of... - ResearchGate. (n.d.).
  • The Significance of 2-Methyl-5-Nitrophenol in Organic Synthesis and Chemical Research. (2026, January 24).

Sources

Technical Whitepaper: 2-Methyl-5-nitrophenyl Acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Applications in Kinase Inhibitor Design and Dye Chemistry

Executive Summary

2-Methyl-5-nitrophenyl acetate (CAS: 54362-24-2 ) is a specialized aromatic ester serving as a critical protecting group strategy and intermediate in the synthesis of pharmaceutical active ingredients (APIs) and high-performance polymers.[1] While often overshadowed by its parent phenol (2-methyl-5-nitrophenol), the acetate derivative offers distinct advantages in process chemistry: enhanced lipophilicity for purification, protection of the phenolic oxygen during electrophilic substitutions, and controlled release of the hydroxyl moiety in late-stage functionalization.

This guide details the compound's utility as a precursor to 3-acetoxy-4-methylaniline , a key building block in the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitors (e.g., Quinazoline derivatives). We analyze the mechanistic pathways, provide validated synthesis protocols, and outline its role in the "masked phenol" strategy essential for modern drug development.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
Chemical Name This compound
CAS Number 54362-24-2
Synonyms Acetic acid 2-methyl-5-nitrophenyl ester; 2-Acetoxy-4-nitrotoluene
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 68–72 °C
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in water
Key Moiety Nitro (-NO₂) and Acetoxy (-OAc) groups on an o-cresol scaffold

Synthesis & Preparation

The synthesis of this compound is a high-yielding nucleophilic acyl substitution.[1] The reaction is typically driven by the acetylation of 2-methyl-5-nitrophenol (CAS 5428-54-6) using acetic anhydride.[1]

Optimized Protocol: Base-Catalyzed Acetylation
  • Objective: Quantitative conversion of phenol to ester under mild conditions.

  • Mechanism: The phenoxide ion, generated in situ by base, attacks the carbonyl carbon of acetic anhydride.

Reagents:

  • 2-Methyl-5-nitrophenol (1.0 eq)[1]

  • Acetic Anhydride (1.2 – 1.5 eq)

  • Sodium Hydroxide (1M aq) or Pyridine (catalytic/solvent)

  • Solvent: Ethyl Acetate or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-methyl-5-nitrophenol in DCM or suspend in 1M NaOH (if using Schotten-Baumann conditions).

  • Addition: Add acetic anhydride dropwise at 0–5 °C to control the exotherm.

  • Reaction: Stir at ambient temperature (20–25 °C) for 40–60 minutes. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of the starting phenol.[1]

  • Workup:

    • If basic aqueous route: Filter the precipitated solid or extract with EtOAc.[1][2]

    • If organic route: Wash with saturated NaHCO₃ to remove excess acid, then brine.[1]

  • Purification: Dry over MgSO₄ and concentrate. Recrystallize from ethanol if necessary.

    • Typical Yield: >95%

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Methyl-5-nitrophenol (CAS 5428-54-6) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Acetic Anhydride + Base (NaOH/Pyridine) Reagent->Intermediate Product This compound (CAS 54362-24-2) Intermediate->Product Elimination of AcOH

Caption: Stoichiometric conversion of nitrophenol to acetate ester via nucleophilic acyl substitution.

Reactivity Profile & Mechanistic Pathways

The utility of this compound lies in its orthogonal reactivity .[1] The nitro group can be reduced without affecting the ester (under specific conditions), or the ester can be hydrolyzed to reveal the phenol.

Pathway A: Chemo-selective Nitro Reduction

This is the most critical reaction for pharmaceutical applications.[1] The goal is to reduce the nitro group to an amine while retaining the acetate protection.[1]

  • Product: 3-Acetoxy-4-methylaniline (CAS 61995-11-7).[1][3]

  • Catalyst: 10% Pd/C or Raney Nickel.[1]

  • Condition: H₂ atmosphere (1-3 atm), Ethyl Acetate solvent.[1] Avoid alcohols or strong bases to prevent transesterification or hydrolysis.[1]

Pathway B: Hydrolysis (Deprotection)
  • Reagents: Dilute NaOH or LiOH.

  • Outcome: Quantitative reversion to 2-methyl-5-nitrophenol.[1]

  • Utility: Used when the acetate is employed solely as a purification handle or to mask the phenol during a preceding nitration step.

Reactivity Decision Tree

ReactivityTree cluster_0 Pathway A: Reduction cluster_1 Pathway B: Hydrolysis Root This compound Step1 H2 / Pd/C (Ethyl Acetate) Root->Step1 Step2 NaOH / H2O Root->Step2 Product1 3-Acetoxy-4-methylaniline (Pharma Intermediate) Step1->Product1 Nitro -> Amine Product2 2-Methyl-5-nitrophenol (Dye Precursor) Step2->Product2 Ester Cleavage

Caption: Orthogonal reaction pathways allowing selective functionalization of the nitro or ester group.

Key Applications in Drug Development

The most significant application of this compound is its conversion to 3-acetoxy-4-methylaniline , a "masked" aniline used in the synthesis of Quinazoline-based tyrosine kinase inhibitors.[1]

The "Masked Phenol" Strategy in Kinase Inhibitors

In the synthesis of drugs targeting EGFR (e.g., Gefitinib analogs), the phenolic hydroxyl group often requires protection to prevent side reactions during the coupling of the aniline to the quinazoline core.

  • Precursor: this compound is reduced to 3-acetoxy-4-methylaniline .

  • Coupling: The aniline reacts with 4-chloro-6,7-dialkoxyquinazoline via an SɴAr mechanism.[1] The acetate group remains intact, preventing the phenolic oxygen from competing as a nucleophile.

  • Deprotection: Post-coupling, the acetate is hydrolyzed in vivo (prodrug) or in vitro (final synthetic step) to reveal the phenol, which is often crucial for hydrogen bonding within the kinase ATP-binding pocket.

Experimental Protocol: Reduction to 3-Acetoxy-4-methylaniline
  • Context: Preparation of the aniline coupling partner for quinazoline synthesis.

  • Safety: Hydrogen gas is flammable; Pd/C is pyrophoric.[1]

  • Charge: In a hydrogenation vessel, place this compound (3.1 g, 15.9 mmol) and Ethyl Acetate (50 mL).

  • Catalyst: Add 10% Pd/C (0.12 g) carefully under nitrogen flow.

  • Reduction: Purge with H₂ and stir at ambient temperature for 2 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.[1]

  • Isolation: Evaporate volatiles to yield 3-acetoxy-4-methylaniline (typically ~94% yield) as a solid.[4]

    • Note: Use immediately or store under inert gas to prevent oxidation of the amine.[1]

Safety & Stability

  • Handling: The compound is an ester of a nitrophenol.[1] While stable at room temperature, it should be stored away from strong bases (hydrolysis risk) and reducing agents.

  • Toxicity: Like many nitro-aromatics, it is a potential skin and eye irritant.[1] The reduction product (aniline derivative) should be handled with high caution due to potential genotoxicity associated with aromatic amines.[1]

  • Storage: Keep in a cool, dry place. The acetate group provides better oxidative stability compared to the free phenol.[1]

References

  • Synthesis of Quinazoline Derivatives: Zeneca Limited; Zeneca Pharma S.A. "Quinazoline derivatives and pharmaceutical compositions containing them."[1][5] US Patent 6,809,097 .[1] (Describes the reduction of this compound to 3-acetoxy-4-methylaniline and subsequent coupling).

  • Acetylation Protocols: ChemicalBook. "this compound Synthesis." (Provides detailed stoichiometric ratios for the base-catalyzed acetylation).

  • Kinase Inhibitor Chemistry: Bridges, A. J., et al.[1][6] "Tyrosine Kinase Inhibitors.[1] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline." Journal of Medicinal Chemistry, 1996.[1] (Contextualizes the role of aniline substitution patterns in EGFR inhibition).

  • Phenolic Protecting Groups: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis."[1][6] Wiley-Interscience.[1] (General reference for the stability and cleavage conditions of aryl acetate esters).

Sources

role of 2-Methyl-5-nitrophenyl acetate as an intermediate in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the role of 2-Methyl-5-nitrophenyl acetate (CAS 54362-24-2), a specialized intermediate used primarily in the synthesis of small-molecule kinase inhibitors and heterocyclic bioactive scaffolds.[1]

Executive Summary

This compound serves as a critical "masked" aniline precursor in medicinal chemistry.[1] Its primary utility lies in its ability to deliver a 3-hydroxy-4-methylaniline pharmacophore while preventing oxidative degradation and regioselectivity errors during nucleophilic coupling reactions.[1]

This intermediate is most notably associated with the synthesis of Quinazoline-based VEGF/EGF inhibitors (e.g., analogues of Cediranib and Vandetanib) and Benzoxazole scaffolds used in fatty acid amide hydrolase (FAAH) inhibition.

Chemical Profile
PropertySpecification
IUPAC Name (2-Methyl-5-nitrophenyl) acetate
Common Name 5-Nitro-o-cresol acetate
CAS Number 54362-24-2
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Key Functionality Protected Phenol; Nitro-aromatic precursor

⚠️ NOMENCLATURE ALERT: Researchers often confuse this molecule with Methyl 2-(2-methyl-5-nitrophenyl)acetate (CAS 287119-84-0), a phenylacetic acid derivative used in Raf kinase inhibitors. [1] * This Guide: Focuses on the Phenol Ester (Ar-OAc). [1] * Distinction: If your target molecule requires a methylene linker (Ar-CH₂ -COOMe), you are looking for the phenylacetic derivative, not this compound.

Strategic Role in Synthesis

The "Protect-Reduce-Couple" Strategy

The acetate group in this compound is not merely a structural feature; it is a strategic protecting group.[1] The free phenol, 2-amino-5-methylphenol , is highly susceptible to air oxidation (forming quinone imines) and polymerization.[1] The acetate ester stabilizes the molecule, allowing for:

  • Clean Reduction: The nitro group can be reduced to the aniline without affecting the ester.[1]

  • Chemoselective Coupling: In SɴAr reactions (e.g., with chloropyrimidines or chloroquinazolines), the free phenol could act as a competing nucleophile. Acetylation shuts down the oxygen nucleophilicity, ensuring exclusive N-arylation .[1]

Core Synthetic Pathway

The synthesis typically flows from the nitration of o-cresol derivatives, followed by acetylation, and finally reduction to the active amine.

G A 2-Methyl-5-nitrophenol B 2-Methyl-5-nitrophenyl acetate (Intermediate) A->B Ac2O, Base (Protection) C 3-Acetoxy-4-methylaniline (Active Nucleophile) B->C H2, Pd/C (Reduction) D Quinazoline/Heterocycle Coupling C->D 4-Chloro-quinazoline (SnAr Coupling) E Final API (e.g., VEGF Inhibitor) D->E Hydrolysis (Deprotection)

Figure 1: The strategic workflow converting the nitro-phenol precursor into a pharmaceutical scaffold via the acetate intermediate.

Key Applications in Drug Development

A. Synthesis of Quinazoline Kinase Inhibitors

This is the highest-value application of the intermediate.[1] It is used to synthesize 4-anilinoquinazoline derivatives, a class of potent tyrosine kinase inhibitors targeting VEGF (Vascular Endothelial Growth Factor).

  • Mechanism: The 3-acetoxy-4-methylaniline (derived from our intermediate) reacts with 4-chloro-7-benzyloxy-6-methoxyquinazoline .[1]

  • Why Acetate? If the free phenol were used, the basic conditions required for the coupling could lead to O-alkylation or side reactions. The acetate remains intact during the coupling and is often hydrolyzed in situ or in a subsequent step to reveal the hydroxyl group, which is essential for hydrogen bonding within the kinase ATP-binding pocket.

B. Benzoxazole Scaffolds

Hydrolysis of the acetate followed by reduction yields 2-amino-5-methylphenol in situ, which is a classic precursor for benzoxazoles .[1]

  • Reaction: Condensation with aldehydes or carboxylic acid derivatives closes the oxazole ring.[1]

  • Use Case: These scaffolds are found in FAAH inhibitors and fluorescent probes for biological imaging.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Acetoxy-4-methylaniline (Reduction)

This protocol describes the activation of the intermediate for subsequent coupling.[1]

Reagents:

  • This compound (10.0 g, 51.2 mmol)[1]

  • 10% Palladium on Carbon (Pd/C) (0.5 g)

  • Ethyl Acetate (100 mL) or Methanol (depending on downstream solubility)

  • Hydrogen gas (balloon or low pressure)

Methodology:

  • Preparation: Dissolve this compound in Ethyl Acetate in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen or Argon).[1] Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the system with Hydrogen gas. Stir vigorously at room temperature (20-25°C) under 1 atm H₂ pressure.

  • Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3). The starting nitro compound (Rf ~0.6) will disappear, and the fluorescent amine spot (Rf ~0.3) will appear.[1][2][3][4]

  • Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with fresh Ethyl Acetate.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-acetoxy-4-methylaniline as a viscous oil or low-melting solid.

    • Yield Expectation: >90%

    • Stability Note: Use immediately in the next coupling step to prevent acetyl migration or oxidation.[1]

Protocol 2: Coupling to 4-Chloroquinazoline Core

Representative procedure for kinase inhibitor synthesis.

  • Suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 3-acetoxy-4-methylaniline (1.1 eq) in Isopropanol (IPA).

  • Heat to reflux (82°C) for 2–4 hours.

  • The product often precipitates as the hydrochloride salt.[1]

  • Cool to room temperature, filter, and wash with cold IPA/Ether.

  • Deprotection (Optional): Treat with aqueous ammonia/methanol to cleave the acetate if the free phenol is the desired final pharmacophore.

Safety & Handling

Hazard ClassDescriptionMitigation
Nitro Compounds Potential energetic decomposition upon high heat.[1]Do not distill residues to dryness at high temperatures (>150°C).[1]
Skin Sensitizer Nitro-aromatics and their aniline derivatives are known sensitizers.[1]Wear nitrile gloves and long sleeves.[1] Handle in a fume hood.
Catalyst Safety Pd/C is pyrophoric, especially when saturated with hydrogen.Keep wet with solvent; dispose of under water/inert atmosphere.[1]

References

  • Synthesis of Quinazoline Derivatives: Process for the preparation of quinazoline derivatives useful as anti-angiogenic agents.[1] US Patent 6,291,455.[1] (Describes the reaction of 3-acetoxy-4-methylaniline with 4-chloroquinazolines).

  • Benzoxazole Synthesis: 2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amide hydrolase.[1] Medicinal Chemistry Communications, 2012.[2]

  • Chemical Properties & Safety: PubChem Compound Summary for this compound. National Center for Biotechnology Information.[1] (Note: Verify specific isomer CAS in search).

  • Kinase Inhibitor Intermediates: Dihydronaphthyridines and related compounds useful as kinase inhibitors.[1][5] US Patent 8,188,113.[1][6] (Discusses the related phenylacetic ester, useful for comparative nomenclature).

Sources

Technical Guide: High-Throughput Esterase Profiling using 2-Methyl-5-nitrophenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of 2-Methyl-5-nitrophenyl acetate (2M5NPA) as a specialized chromogenic substrate.

Unlike the ubiquitous p-nitrophenyl acetate (pNPA), this substrate introduces specific steric and electronic constraints due to the ortho-methyl and meta-nitro substitution pattern. This guide addresses the unique challenges of its high pKa leaving group and its utility as a steric probe for esterase specificity.

Executive Summary & Core Utility

This compound (CAS: 54362-24-2) is a chromogenic esterase substrate used to probe the steric tolerance and regiospecificity of hydrolytic enzymes. While standard substrates like p-nitrophenyl acetate measure general esterase activity, 2M5NPA challenges the enzyme's active site with an ortho-methyl group, making it an excellent tool for differentiating between esterase isoforms or studying steric hindrance effects in drug metabolism.

Key Differentiator: The leaving group, 2-methyl-5-nitrophenol , has a pKa of ~8.7 (significantly higher than p-nitrophenol's 7.15). This dictates a Quench-and-Read workflow or a high-pH continuous assay, as the chromophore is not fully ionized (and thus not fully colored) at physiological pH.

Chemical & Physical Profile

Substrate Specifications
PropertySpecification
IUPAC Name (2-Methyl-5-nitrophenyl) acetate
CAS Number 54362-24-2
Molecular Formula

Molecular Weight 195.17 g/mol
Solubility Soluble in DMSO, Ethanol, Methanol; sparingly soluble in water.
Stability Susceptible to spontaneous hydrolysis at pH > 8.0. Store desisting at -20°C.
Chromophore Specifications (Leaving Group)
PropertySpecificationImpact on Assay
Leaving Group 2-Methyl-5-nitrophenol (5-Nitro-o-cresol)Primary Analyte
pKa 8.68 ± 0.19 (Predicted)CRITICAL : At pH 7.4, <10% is ionized.
Absorbance (

)
~400–430 nm (pH dependent)Requires spectral scan for optimization.
Color Colorless (protonated)

Yellow (ionized)
Signal develops only under alkaline conditions.

Mechanistic Workflow

The assay relies on the enzymatic hydrolysis of the ester bond, releasing the phenol. However, signal generation is a two-step process: Hydrolysis followed by Ionization .

ReactionMechanism cluster_conditions Assay Conditions Substrate 2-Methyl-5-nitrophenyl Acetate (Non-absorbing at 420nm) Intermediate Hydrolysis Product (Protonated Phenol) Colorless at pH 7 Substrate->Intermediate Hydrolysis Enzyme Esterase/Lipase Enzyme->Substrate Product Chromophore (Phenolate Anion) Yellow (Abs ~420nm) Intermediate->Product Ionization (Requires pH > 9.0) Acetate Acetate Intermediate->Acetate

Caption: Mechanistic pathway showing the critical dependency on pH for signal generation. The protonated intermediate is invisible at the detection wavelength.

Experimental Protocol

A. Reagent Preparation[1][2][3][4]
  • Stock Solution (100 mM) : Dissolve 195.2 mg of this compound in 10 mL of anhydrous DMSO.

    • Note: Avoid ethanol if studying esterases capable of transesterification.

  • Assay Buffer : 50 mM Tris-HCl or Phosphate Buffer, pH 7.4 (for physiological reaction).

  • Stop Solution (Critical) : 1.0 M NaOH or 1.0 M Tris base (pH 10.5).

    • Why: You must raise the pH well above the pKa (8.68) to convert the phenol to the yellow phenolate anion.

B. Spectral Scanning (Assay Validation)

Before running kinetics, validate the


 for your specific buffer system.
  • Dilute stock substrate to 1 mM in Stop Solution (High pH).

  • Perform a wavelength scan from 300 nm to 500 nm.

  • Identify the peak absorbance (likely near 410–430 nm). Use this wavelength for detection.

C. End-Point Assay Workflow ("Quench-and-Read")

Because the product is not strongly colored at physiological pH, a continuous kinetic assay is less sensitive. The End-Point method is recommended.

AssayWorkflow Step1 1. Substrate Prep Dilute 100mM Stock to 2x Working Conc in Reaction Buffer (pH 7.4) Step2 2. Enzyme Reaction Add 50µL Enzyme + 50µL Substrate Incubate at 37°C for defined time (t) Step1->Step2 Initiate Step3 3. Quenching (CRITICAL) Add 100µL 1.0 M NaOH (Shifts pH to >10) Step2->Step3 Terminate & Develop Color Step4 4. Detection Read Absorbance at determined λmax (e.g., 420 nm) Step3->Step4 Quantify

Caption: Step-by-step workflow for the "Quench-and-Read" assay, ensuring full ionization of the chromophore.

D. Continuous Kinetic Assay (Alternative)

If real-time kinetics are required, you must modify the buffer conditions:

  • Buffer : 50 mM CHES or Glycine-NaOH, pH 9.0 .

  • Limitation : High pH increases the rate of spontaneous hydrolysis (background noise). You must run a "No Enzyme" control simultaneously and subtract this slope.

Data Analysis & Calculation

Calculate the specific activity using the Beer-Lambert Law.



VariableDefinitionValue (Example)

Absorbance differenceMeasured

Extinction CoefficientDetermined empirically (typically ~10-15 mM⁻¹cm⁻¹ for nitrophenols)

Pathlength0.5 cm (for 200µL in 96-well)

Incubation timeMinutes

Self-Validation Step : Construct a standard curve using pure 2-methyl-5-nitrophenol (CAS 5428-54-6) in the exact Stop Solution used in the assay. Do not rely on literature extinction coefficients for p-nitrophenol, as the meta-nitro/ortho-methyl substitution alters the molar absorptivity.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Signal Incomplete ionization of product.Ensure Stop Solution pH > 10. The pKa is 8.7; at pH 9, only ~67% is colored.
High Background Spontaneous hydrolysis.Substrate is unstable at alkaline pH. Prepare working solutions immediately before use. Keep stock in DMSO.
Precipitation Substrate insolubility.Ensure final DMSO concentration is <5% but sufficient to keep substrate solubilized. Use a surfactant (0.01% Triton X-100).
No Activity Steric hindrance.The enzyme may not tolerate the ortho-methyl group. This confirms the substrate's utility as a negative probe for specific isoforms.

References

  • Chemical Identity : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93576, 2-Methyl-5-nitrophenol. Retrieved from [Link]

  • General Esterase Assay Methodology: "Esterase Activity Assay Protocol." Bio-Protocol.

Methodological & Application

Application Notes & Protocols: A Guide to Enzyme Kinetics Using 2-Methyl-5-nitrophenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of Chromogenic Substrates in Enzyme Assays

In the fields of enzymology and high-throughput screening, the ability to monitor enzyme activity in real-time is paramount. Chromogenic substrates are indispensable tools in this endeavor, undergoing a distinct color change upon enzymatic modification, which can be quantified using simple spectrophotometry. 2-Methyl-5-nitrophenyl acetate (MNA) is a valuable chromogenic substrate for the continuous monitoring of a wide range of hydrolytic enzymes, particularly esterases and lipases.[1][2]

Structurally similar to the widely-used p-nitrophenyl acetate (pNPA), MNA offers a reliable method for determining enzyme kinetics.[3] The principle is straightforward: the enzyme catalyzes the hydrolysis of the ester bond in the MNA molecule. This reaction releases acetic acid and the chromophore 2-methyl-5-nitrophenol. In an aqueous solution at a pH above its pKa, the hydroxyl group of 2-methyl-5-nitrophenol deprotonates to form the 2-methyl-5-nitrophenolate anion, which exhibits a characteristic yellow color with strong absorbance in the 400-415 nm range.[4][5] The rate of color formation is directly proportional to the rate of enzymatic activity, providing a simple yet robust system for kinetic analysis.

This guide provides a comprehensive framework for utilizing MNA, from the underlying principles and reagent preparation to detailed protocols for kinetic analysis and data interpretation.

Principle of the Assay: A Spectrophotometric Approach

The MNA assay is based on the enzymatic hydrolysis of an ester linkage, a reaction central to the function of carboxylesterases, lipases, and cholinesterases.[2][6][7]

The reaction proceeds as follows: This compound (colorless) + H₂O ---(Enzyme)---> 2-Methyl-5-nitrophenol (yellow) + Acetic Acid

The key to this assay is the spectrophotometric property of the product. The released 2-methyl-5-nitrophenol is a weak acid. Its absorbance spectrum is highly dependent on the pH of the solution.[3] At neutral to alkaline pH, the equilibrium shifts towards the formation of the yellow phenolate anion, which can be reliably measured. This pH-dependence makes buffer selection a critical aspect of experimental design, requiring a balance between maintaining optimal enzyme activity and ensuring complete ionization of the product for a stable colorimetric signal.

The rate of product formation is quantified using the Beer-Lambert Law: A = εcl Where:

  • A is the measured absorbance.

  • ε (epsilon) is the molar extinction coefficient of the product (2-methyl-5-nitrophenol) at a specific wavelength and pH.

  • c is the concentration of the product.

  • l is the path length of the cuvette or microplate well.

By monitoring the change in absorbance over time (dA/dt), one can directly calculate the reaction velocity.

Enzymatic_Reaction sub This compound (Colorless Substrate) prod 2-Methyl-5-nitrophenol (Yellow Product) enzyme Esterase sub->enzyme Binds to active site water H₂O acetate Acetic Acid enzyme->prod Catalyzes hydrolysis

Caption: Enzymatic hydrolysis of MNA to a colored product.

Materials and Reagents

Sourcing high-purity reagents is critical for reproducible results.

Reagent/MaterialSpecifications
Substrate This compound (MNA), >98% purity
Product Standard 2-Methyl-5-nitrophenol, >98% purity[8][9]
Enzyme Purified enzyme or biological sample (e.g., cell lysate)
Buffer e.g., 50 mM Sodium Phosphate, pH 7.5
Solvent for Stock Dimethyl sulfoxide (DMSO) or Acetonitrile, anhydrous
Equipment Spectrophotometer (UV-Vis), microplate reader or cuvette-based
Labware 96-well clear, flat-bottom microplates; Quartz cuvettes; Calibrated pipettes

Detailed Experimental Protocols

This section details the necessary steps from reagent preparation to the final kinetic assay. The protocol is designed as a self-validating system, with controls and a standard curve to ensure data integrity.

Part A: Reagent Preparation

1. Assay Buffer (50 mM Sodium Phosphate, pH 7.5):

  • Prepare stock solutions of 0.5 M Sodium Phosphate Monobasic (NaH₂PO₄) and 0.5 M Sodium Phosphate Dibasic (Na₂HPO₄).

  • To prepare 1 L of buffer, mix the monobasic and dibasic stocks until the pH reaches 7.5.

  • Dilute the resulting solution to a final concentration of 50 mM with ultrapure water.

  • Rationale: A pH of 7.5 is a common compromise that supports the activity of many esterases while ensuring the 2-methyl-5-nitrophenol product is in its colored phenolate form.

2. Substrate Stock Solution (100 mM MNA in DMSO):

  • Accurately weigh the required amount of this compound.

  • Dissolve in anhydrous DMSO to a final concentration of 100 mM.

  • Store in small aliquots at -20°C, protected from light and moisture.

  • Rationale: MNA has poor aqueous solubility. A concentrated stock in an organic solvent is necessary.[5][10] DMSO is a common choice, but the final concentration in the assay must be kept low (typically ≤1% v/v) to prevent enzyme inhibition or denaturation.

3. Product Standard Stock (10 mM 2-Methyl-5-nitrophenol):

  • Prepare a 10 mM stock solution of 2-Methyl-5-nitrophenol in the same organic solvent used for the substrate (e.g., DMSO).

  • This stock will be used to generate a standard curve.

4. Enzyme Working Solution:

  • Dilute the enzyme sample in ice-cold Assay Buffer to a concentration that produces a linear rate of absorbance change for at least 5-10 minutes.

  • The optimal concentration must be determined empirically. Start with a series of dilutions.

  • Always keep the enzyme solution on ice to preserve its activity.

Part B: Generating a 2-Methyl-5-nitrophenol Standard Curve

This step is essential for converting absorbance values into molar concentrations of the product.

  • Prepare a series of dilutions from the 10 mM 2-Methyl-5-nitrophenol stock solution into the Assay Buffer. A typical concentration range would be 0, 10, 25, 50, 75, 100, and 150 µM.

  • Add 200 µL of each standard dilution to separate wells of a 96-well plate.

  • Include a "blank" well containing only Assay Buffer.

  • Measure the absorbance at 410 nm.

  • Subtract the absorbance of the blank from all other readings.

  • Plot Absorbance vs. Concentration (µM). The slope of this line, when accounting for the path length, will give you the molar extinction coefficient (ε).

Part C: Enzyme Activity Assay Protocol (96-Well Plate Format)

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis P1 Prepare Assay Buffer, Substrate & Enzyme Stocks S1 Add Assay Buffer to wells P1->S1 S2 Add Enzyme Solution (or buffer for controls) S1->S2 S3 Pre-incubate plate at assay temperature S2->S3 R1 Initiate reaction by adding Substrate S3->R1 R2 Immediately start kinetic read in plate reader (e.g., 410 nm) R1->R2 A1 Calculate initial rate (ΔAbs/min) R2->A1 A2 Convert rate to Velocity (µmol/min) using ε A1->A2

Caption: Standard workflow for the MNA enzyme kinetics assay.

  • Assay Plate Setup: Design the plate layout, including wells for blanks (no enzyme, no substrate), substrate controls (no enzyme), and test samples (with enzyme).

  • Reagent Addition:

    • Add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the diluted Enzyme Working Solution to the test wells.

    • Add 10 µL of Assay Buffer to the control wells.

  • Pre-incubation: Incubate the plate for 5 minutes at the desired assay temperature (e.g., 25°C or 37°C) to ensure thermal equilibrium.

  • Initiate Reaction: Add 20 µL of a freshly prepared MNA working solution (diluted from the stock in Assay Buffer) to all wells to start the reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the plate into a pre-warmed spectrophotometer and begin reading the absorbance at 410 nm every 30 seconds for 5-10 minutes.

Data Analysis and Interpretation

1. Calculate the Initial Reaction Rate:

  • For each sample, plot Absorbance vs. Time (minutes).

  • Identify the initial linear portion of the curve. The slope of this line is the initial rate (ΔAbs / min).

  • Subtract the rate of the "no enzyme" control from the rates of the enzyme-containing wells to correct for spontaneous, non-enzymatic substrate hydrolysis.[3]

2. Convert Rate to Enzyme Activity: Use the Beer-Lambert law and the molar extinction coefficient (ε) derived from your standard curve.

  • Activity (µmol/min/mL of enzyme) = [(ΔAbs/min) / (ε * l)] x (V_total / V_enzyme) x 1000

    • ΔAbs/min: Corrected initial rate.

    • ε: Molar extinction coefficient (in M⁻¹cm⁻¹).

    • l: Path length (in cm). For many 96-well plates, this can be approximated from the volume, but path length correction features on modern readers are more accurate.

    • V_total: Total reaction volume in the well (e.g., 0.2 mL).

    • V_enzyme: Volume of enzyme solution added (e.g., 0.01 mL).

    • 1000: Conversion factor from M to µM.

3. Determine Michaelis-Menten Kinetic Parameters (Kₘ and Vₘₐₓ): To determine the enzyme's affinity for MNA (Kₘ) and its maximum reaction rate (Vₘₐₓ), the assay must be performed with a range of substrate concentrations.[11]

  • Set up a series of reactions with a fixed enzyme concentration but vary the final MNA concentration (e.g., from 0.1 x Kₘ to 10 x Kₘ, which may require empirical testing).

  • Calculate the initial velocity (v) for each substrate concentration [S].

  • Plot v versus [S].

  • Fit the resulting data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, Origin):

    v = (Vₘₐₓ * [S]) / (Kₘ + [S])

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
High background rate in "no enzyme" control Spontaneous hydrolysis of MNA. This is exacerbated by high pH (>8.0) and high temperature.Prepare substrate solution fresh. Consider lowering the assay pH if the enzyme is still active. Confirm buffer pH is correct.
Reaction rate is not linear (curves off quickly) 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition.1. Use a lower enzyme concentration or ensure less than 10% of the substrate is consumed during the linear phase. 2. Check enzyme stability at the assay temperature over the time course. 3. Dilute the enzyme further.
No or very low enzyme activity 1. Inactive enzyme. 2. Incorrect assay conditions (pH, temp). 3. Inhibitor present in the sample. 4. Final DMSO concentration is too high.1. Use a fresh aliquot of enzyme; confirm its activity with a known positive control substrate. 2. Optimize pH and temperature for your specific enzyme. 3. If using crude lysates, consider dialysis or buffer exchange. 4. Ensure the final concentration of the organic solvent is non-inhibitory (typically <1%).
Precipitation in wells Substrate (MNA) is precipitating out of solution at the final concentration.Ensure the final concentration of MNA is below its aqueous solubility limit. Check that the organic solvent concentration is sufficient to maintain solubility without inhibiting the enzyme.

References

  • Gao, C., et al. (2021). A novel esterase from a soil metagenomic library displaying a broad substrate range. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • Shree Devamani Chemopharma. (n.d.). 2 methyl 5 nitro phenol. Retrieved from [Link]

  • Li, S., et al. (2017). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources. Retrieved from [Link]

  • Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Retrieved from [Link]

  • MDPI. (2022). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. MDPI. Retrieved from [Link]

  • Faller, L., & Stations, P. (1964). The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. ResearchGate. Retrieved from [Link]

  • Lee, K. C., et al. (2015). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. National Institutes of Health. Retrieved from [Link]

  • Santillo, M. F. (2015). A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y). PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrates commonly used to test for esterase activity: a p-nitrophenyl.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-nitrophenol. Retrieved from [Link]

  • Ghattas, W., et al. (2016). Reprogramming the specificity of an enzyme by a single point mutation. Chemical Science. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-5-nitrophenol (CAS 5428-54-6). Retrieved from [Link]

  • Pohanka, M. (2019). Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. MDPI. Retrieved from [Link]

  • IRE Journals. (2025). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. IRE Journals. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • ResearchGate. (2016). How to determine the esterase activity?. Retrieved from [Link]

  • Elabscience. (n.d.). Acetylcholinesterase (AchE) Activity Assay Kit (E-BC-K174-M). Retrieved from [Link]

Sources

Application Note: Enzymatic Hydrolysis Profiling of 2-Methyl-5-nitrophenyl Acetate (2M5NPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The enzymatic hydrolysis of 2-Methyl-5-nitrophenyl acetate (2M5NPA) represents a sophisticated extension of standard esterase profiling. While p-nitrophenyl acetate (pNPA) is the ubiquitous "gold standard" substrate, it lacks steric complexity. 2M5NPA introduces a methyl group at the ortho position relative to the ester bond (Position 2), creating significant steric hindrance near the carbonyl attack site.

Why use 2M5NPA?

  • Steric Selectivity: It differentiates between promiscuous esterases and those with restricted active site access. Enzymes capable of hydrolyzing 2M5NPA typically possess wider catalytic pockets or flexible "lid" structures (e.g., specific Candida lipases or mammalian liver esterases).

  • Regioselectivity Modeling: It serves as a model for kinetic resolution of hindered secondary alcohols.

  • Chromogenic Output: Upon hydrolysis, it releases 2-methyl-5-nitrophenol , a chromophore with distinct pH-dependent absorbance, allowing for continuous spectrophotometric monitoring.

This guide provides a validated protocol for the kinetic characterization of esterases using 2M5NPA, emphasizing the suppression of spontaneous hydrolysis and the accurate calculation of kinetic parameters.

Reaction Mechanism & Pathway[1][2]

The hydrolysis follows a biphasic serine-hydrolase mechanism. Unlike simple esters, the leaving group (2-methyl-5-nitrophenol) is released in the first step (acylation), allowing for "burst phase" monitoring.

Key Structural Data:

  • Substrate: this compound (CAS: 54362-24-2)[1]

  • Product 1 (Chromophore): 2-Methyl-5-nitrophenol (CAS: 5428-54-6)[2]

  • Product 2: Acetic Acid

Visualization: Catalytic Cycle

The following diagram illustrates the steric challenge presented by the ortho-methyl group during the formation of the tetrahedral intermediate.

G Substrate 2-Methyl-5-nitrophenyl Acetate (Substrate) ES_Complex Michaelis Complex (Steric Strain) Substrate->ES_Complex  Binding   Enzyme Free Enzyme (Ser-OH) Enzyme->ES_Complex  Binding   Acyl_Enzyme Acyl-Enzyme Intermediate ES_Complex->Acyl_Enzyme  Acylation (Release P1)   Product1 2-Methyl-5-nitrophenol (Chromophore, Yellow) ES_Complex->Product1 Acyl_Enzyme->Enzyme  Deacylation (Hydrolysis)   Product2 Acetic Acid Acyl_Enzyme->Product2

Figure 1: Catalytic cycle of serine hydrolases acting on 2M5NPA. The ortho-methyl group on the substrate imposes steric constraints during the formation of the ES complex.

Materials & Reagents

Substrate Preparation
  • Solid Substrate: this compound (Purity >98%).[3]

  • Stock Solvent: Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO).

    • Expert Note: ACN is preferred for kinetic studies as it causes less enzyme denaturation than DMSO. However, if the substrate precipitates in aqueous buffer, use DMSO.

  • Concentration: Prepare a 100 mM stock solution. Store at -20°C in amber vials (light sensitive).

Buffer Systems

The choice of buffer is critical. The phenol product must be ionized (phenolate form) to be highly colored, but high pH accelerates spontaneous hydrolysis.

  • Optimal pH: 7.5 – 8.0.

  • Recommended Buffer: 50 mM Sodium Phosphate or 50 mM Tris-HCl.

  • Additives: 0.01% Triton X-100 (prevents enzyme adsorption to cuvettes).

Experimental Protocol

Phase 1: Spectral Validation (The "Blank" Check)

Before running kinetics, you must determine the extinction coefficient (


) of the product under your specific buffer conditions.
  • Hydrolyze Substrate: Mix 10 µL of substrate stock with 990 µL of 0.1 M NaOH (fully hydrolyzes the ester).

  • Scan: Perform a spectral scan (300 nm – 500 nm).

  • Identify

    
    :  Expect a peak between 400–415 nm .
    
  • Calculate

    
    :  Use Beer-Lambert Law (
    
    
    
    ).
    • Typical

      
       for nitrophenols: ~15,000 – 18,000 M⁻¹cm⁻¹.
      
Phase 2: Continuous Kinetic Assay

Objective: Determine initial velocity (


) at varying substrate concentrations.

Workflow Diagram:

AssayWorkflow Step1 Prepare Master Mix (Buffer + Enzyme) Step2 Aliquot into Microplate/Cuvette (190 µL per well) Step1->Step2 Step3 Add Substrate (2M5NPA) (10 µL, varying conc.) Step2->Step3 Step4 Monitor Absorbance (405-415 nm, 25°C, 10 min) Step3->Step4 Step5 Data Processing (Subtract Spontaneous Hydrolysis) Step4->Step5

Figure 2: Step-by-step workflow for the continuous spectrophotometric assay.

Detailed Steps:

  • Instrument Setup: Pre-warm spectrophotometer/plate reader to 25°C or 37°C. Set wavelength to determined

    
     (e.g., 405 nm).
    
  • Enzyme Dilution: Dilute enzyme in buffer to a concentration where the reaction is linear for at least 5 minutes.

  • Reaction Mix (per well/cuvette):

    • 180 µL Buffer (pH 7.5)

    • 10 µL Enzyme Solution[4]

    • 10 µL Substrate (Start reaction). Final solvent concentration should be ≤5%.

  • Controls (Crucial):

    • Substrate Blank: Buffer + Substrate (No Enzyme). Mandatory to correct for spontaneous hydrolysis.

    • Enzyme Blank: Buffer + Enzyme (No Substrate). Corrects for enzyme absorbance.

  • Measurement: Record Absorbance every 15-30 seconds for 10 minutes.

Data Analysis & Calculation

Correcting for Spontaneous Hydrolysis

Nitro-phenyl esters are labile. You must subtract the slope of the blank from the reaction slope.



Calculating Activity

Convert Absorbance/min to concentration/min using the pathlength (


) and extinction coefficient (

).


  • Units:

    
     or 
    
    
    
    .
Kinetic Parameters ( , )

Plot


 against Substrate Concentration 

. Fit to the Michaelis-Menten equation:


Interpretation of Results:

  • High

    
    :  Indicates weak binding, likely due to the steric hindrance of the 2-methyl group repelling the enzyme's active site residues.
    
  • Low

    
    :  Indicates slow turnover, suggesting the transition state is destabilized by the methyl group.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Substrate insolubility in aqueous buffer.Increase organic co-solvent (up to 10% DMSO) or add 0.1% Triton X-100.
High Background Spontaneous hydrolysis.[4][5]Lower pH to 7.0-7.2. Ensure buffer is fresh. Keep stock substrate anhydrous.
No Activity Steric occlusion.The enzyme may strictly require unhindered substrates. Switch to pNPA to confirm enzyme viability, then conclude the enzyme cannot accommodate the 2-methyl group.
Non-Linear Rates Product inhibition or enzyme instability.Measure initial rates (

conversion). Add BSA (0.1%) to stabilize enzyme.

References

  • Chemical Structure & Properties: PubChem. This compound. National Library of Medicine. Link (Note: Linked to parent phenol for property verification).

  • General Nitrophenyl Ester Methods: B.S. Hartley and B.A.[6] Kilby. The reaction of p-nitrophenyl esters with chymotrypsin and insulin. Biochemical Journal, 1954. Link

  • Steric Probes in Enzymology: Bornscheuer, U. T., & Kazlauskas, R. J. Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH, 2006. (Standard text on steric resolution).
  • Kinetic Analysis Protocol: Copeland, R. A.

(Note: While specific literature on the 2-methyl derivative is less abundant than pNPA, the protocol is derived from standard physical-organic chemistry principles applied to nitrophenyl esters as cited in standard enzymology texts.)

Sources

Application Notes and Protocols for High-Throughput Screening Assays with 2-Methyl-5-nitrophenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chromogenic Substrate for Hydrolase Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme characterization, enabling the rapid evaluation of large chemical libraries for their effects on biological targets.[1] A key element of a successful HTS campaign is the availability of robust and sensitive assays. For the discovery of hydrolase inhibitors or novel enzymes with esterase or lipase activity, chromogenic substrates that generate a colored product upon enzymatic cleavage are invaluable tools.[2] 2-Methyl-5-nitrophenyl acetate is a synthetic substrate that serves as an excellent tool for the colorimetric detection of esterase and lipase activity.[2][3] Its hydrolysis by these enzymes yields 2-methyl-5-nitrophenol, a yellow-colored product, providing a simple and direct measure of enzymatic activity that can be readily quantified using a spectrophotometer.[2][3]

The principle of the assay is based on the enzymatic cleavage of the ester bond in this compound. This reaction releases 2-methyl-5-nitrophenol, which, under alkaline or neutral pH conditions, exists at least partially in its phenolate form, exhibiting a distinct yellow color. The intensity of this color is directly proportional to the amount of product formed and, consequently, to the enzyme's activity. This straightforward relationship allows for the rapid screening of enzyme inhibitors or the characterization of enzyme kinetics.

This document provides a comprehensive guide to the application of this compound in HTS assays, including the underlying principles, detailed protocols for inhibitor screening and enzyme activity quantification, and guidance on data analysis and interpretation.

Principles of the Assay

The enzymatic hydrolysis of this compound by an esterase or lipase proceeds via the following reaction:

Enzymatic Hydrolysis sub This compound (Colorless) enz Esterase / Lipase sub->enz Substrate Binding prod1 2-Methyl-5-nitrophenol (Yellow) enz->prod1 Catalysis prod2 Acetate enz->prod2

Figure 1: Enzymatic hydrolysis of this compound.

The rate of formation of the yellow 2-methyl-5-nitrophenolate ion can be monitored spectrophotometrically. While the exact absorption maximum of 2-methyl-5-nitrophenol may vary slightly depending on the buffer conditions, it is expected to be in the range of 400-410 nm, similar to the well-characterized p-nitrophenol.[4][5] It is crucial to experimentally determine the optimal wavelength for any specific assay conditions.

A critical consideration when using nitrophenyl esters is their susceptibility to spontaneous, non-enzymatic hydrolysis in aqueous solutions, particularly at neutral to alkaline pH.[6] Therefore, it is imperative to include a no-enzyme control in all experiments to correct for this background hydrolysis.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
This compoundMajor chemical suppliersVaries
2-Methyl-5-nitrophenolMajor chemical suppliersVaries
Recombinant Human Carboxylesterase 1 (hCE1) or other target esterase/lipaseVariesVaries
Tris-HClMajor chemical suppliersVaries
Sodium Chloride (NaCl)Major chemical suppliersVaries
Tween-20Major chemical suppliersVaries
Dimethyl Sulfoxide (DMSO)Major chemical suppliersVaries
384-well, clear, flat-bottom microplatesVariesVaries

Instrumentation

  • Microplate spectrophotometer capable of reading absorbance at 400-410 nm.

  • Automated liquid handling system for HTS applications.

  • Plate incubator.

  • Multichannel pipettes.

Experimental Protocols

Protocol 1: High-Throughput Screening of Esterase Inhibitors

This protocol is designed for screening a compound library to identify potential inhibitors of a target esterase, such as human carboxylesterase 1 (hCE1).

Workflow for HTS of Esterase Inhibitors

HTS_Workflow A Compound Plating (200 nL of test compounds, DMSO, or positive control in 384-well plate) B Enzyme Addition (10 µL of 2X Working Enzyme Solution) A->B C Pre-incubation (15 min at room temp.) B->C D Reaction Initiation (10 µL of 2X Working Substrate Solution) C->D E Incubation (30 min at 37°C) D->E F Absorbance Reading (405 nm) E->F

Figure 2: High-throughput screening workflow for esterase inhibitors.

1. Preparation of Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% (v/v) Tween-20.

  • Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO.

  • 2X Working Substrate Solution (200 µM): Dilute the Substrate Stock Solution 1:50 in Assay Buffer immediately before use. Note: Due to the potential for hydrolysis, it is critical to prepare this solution fresh.

  • Enzyme Stock Solution: Prepare a stock solution of the target esterase (e.g., hCE1) in an appropriate buffer at a concentration suitable for storage.

  • 2X Working Enzyme Solution (e.g., 2 µg/mL): Dilute the Enzyme Stock Solution in Assay Buffer to the desired final concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the assay period.

  • Positive Control Inhibitor Stock Solution (e.g., 10 mM Bis(p-nitrophenyl) phosphate in DMSO):

  • Test Compounds: Typically dissolved in 100% DMSO.

2. Assay Procedure (384-well format):

  • Compound Plating: Add 200 nL of test compounds, DMSO (for negative control), or positive control inhibitor to the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of the 2X Working Enzyme Solution to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of the 2X Working Substrate Solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 30 minutes at 37°C. The incubation time may need to be optimized based on the enzyme's activity.

  • Absorbance Reading: Measure the absorbance at the predetermined optimal wavelength (e.g., 405 nm) using a microplate spectrophotometer.

Protocol 2: Determination of Molar Extinction Coefficient of 2-Methyl-5-nitrophenol

A standard curve is essential for converting absorbance values to the concentration of the product.

  • Prepare a 1 mM stock solution of 2-Methyl-5-nitrophenol in DMSO.

  • Create a series of dilutions in Assay Buffer to generate a range of concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

  • Transfer 100 µL of each dilution to the wells of a 96-well plate.

  • Measure the absorbance at the determined optimal wavelength (e.g., 405 nm).

  • Plot absorbance versus concentration.

  • The molar extinction coefficient (ε) can be calculated from the slope of the line using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length (typically 1 cm for a standard cuvette, but needs to be corrected for the path length in the microplate well).

Data Analysis and Interpretation

1. Background Correction:

Subtract the average absorbance of the no-enzyme control wells from all other wells. This corrects for the spontaneous hydrolysis of this compound.

2. Calculation of Percent Inhibition (for HTS):

Activity (µmol/min/mg) = (ΔAbs/min) * (1 / ε) * (V / L) * (1 / mg_enzyme) * 10^6

Sources

Technical Application Note: Synthetic Utility of 2-Methyl-5-nitrophenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide for the synthesis of pharmacologically active derivatives from 2-Methyl-5-nitrophenyl acetate . It focuses on its critical role as a protected precursor for 3-hydroxy-4-methylaniline scaffolds, which are essential pharmacophores in EGFR and VEGFR kinase inhibitors .

Focus: Chemoselective Reduction, Kinase Inhibitor Scaffold Synthesis, and Deprotection Strategies.

Executive Summary

This compound (CAS: 54362-24-2) is a strategic building block in medicinal chemistry. It serves as a "masked" equivalent of 5-amino-2-methylphenol (3-amino-4-hydroxytoluene), a moiety frequently found in tyrosine kinase inhibitors (e.g., Gefitinib/Erlotinib analogs) and azo dyes.

The acetate group plays a dual role:

  • Protection: It prevents oxidation of the phenol and competing O-alkylation/arylation during downstream coupling reactions.

  • Solubility: It enhances lipophilicity compared to the free nitrophenol, facilitating purification in organic solvents.

This guide details the chemoselective reduction of the nitro group (retaining the ester) and the subsequent nucleophilic aromatic substitution (SNAr) to generate kinase inhibitor precursors.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name (2-methyl-5-nitrophenyl) acetate
CAS Number 54362-24-2
Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
Core Reactivity Nitro reduction, Ester hydrolysis, Electrophilic aromatic substitution
Key Derivative 3-Acetoxy-4-methylaniline (CAS: 850449-93-3 / 581076-64-4)
Strategic Synthetic Pathway

The synthesis of derivatives typically follows a Reduction


 Coupling 

Deprotection
logic. The diagram below illustrates the pathway from the nitro-ester to a functionalized kinase inhibitor scaffold.

G Start 2-Methyl-5-nitrophenyl acetate (Nitro-Ester) Step1 Chemoselective Reduction Start->Step1 H2, Pd/C EtOAc Inter 3-Acetoxy-4-methylaniline (Amino-Ester) Step1->Inter Step2 S_NAr Coupling (Quinazoline/Heterocycle) Inter->Step2 4-Chloro-quinazoline iPrOH, Reflux Prod Protected Kinase Inhibitor Step2->Prod Step3 Hydrolysis (Deprotection) Prod->Step3 NH3/MeOH or LiOH Final Active 3-Hydroxy-4-methyl Anilino Scaffold Step3->Final

Figure 1: Synthetic workflow for converting this compound into active pharmaceutical intermediates.

Detailed Protocols

Protocol A: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine while preserving the acetate ester. Challenge: Avoid hydrolysis of the ester or hydrogenolysis of the C-O bond. Standard: Yield >90%, Purity >95%.

Materials
  • Substrate: this compound (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (5-10 wt% loading)

  • Solvent: Ethyl Acetate (EtOAc) or Isopropyl Alcohol (iPrOH)

  • Reagent: Hydrogen gas (H2) - Balloon or Parr shaker (1-3 atm)

Procedure
  • Preparation: In a round-bottom flask, dissolve this compound (e.g., 3.1 g, 15.9 mmol) in EtOAc (50 mL). The solution should be clear.

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add 10% Pd/C (0.12 g). Caution: Dry Pd/C is pyrophoric. Use wet catalyst or add under inert gas.

  • Hydrogenation: Purge the vessel with H2 gas three times. Stir the mixture vigorously under an H2 atmosphere (balloon pressure is usually sufficient) at ambient temperature (20-25°C) .

  • Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 1:1) or LC-MS. The starting material (Rf ~0.6) should disappear, and a lower Rf spot (Amine, Rf ~0.3) should appear.[1] Reaction time is typically 2–4 hours .

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with EtOAc (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure (Rotary evaporator, <40°C).

  • Result: The product, 3-acetoxy-4-methylaniline (also known as 5-amino-2-methylphenyl acetate), is obtained as a viscous oil or low-melting solid.

    • Expected Yield: 90–95%.

    • Stability: Use immediately or store under Nitrogen at 4°C. Anilines are prone to oxidation.

Key Insight: Ethyl Acetate is preferred over Methanol for this reduction because Methanol can sometimes promote transesterification or hydrolysis if traces of base are present.

Protocol B: Kinase Scaffold Coupling (SNAr)

Objective: Couple the aniline derivative to a 4-chloroquinazoline core (common in VEGF/EGFR inhibitors like Gefitinib analogs).

Materials
  • Amine: 3-Acetoxy-4-methylaniline (from Protocol A) (1.1 eq)

  • Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (or similar scaffold) (1.0 eq)

  • Solvent: Isopropyl Alcohol (iPrOH) or Acetonitrile (MeCN)

  • Base: None required initially (HCl salt precipitates), or DIPEA if free base is desired.

Procedure
  • Mixing: Suspend the 4-chloroquinazoline derivative (1.0 eq) in iPrOH (10-15 volumes).

  • Addition: Add 3-Acetoxy-4-methylaniline (1.1 eq).

  • Reflux: Heat the mixture to reflux (80-82°C) for 1–3 hours .

  • Precipitation: Upon cooling to room temperature, the product often precipitates as the hydrochloride salt.

  • Isolation: Filter the solid. Wash with cold iPrOH and Diethyl Ether.

  • Yield: Typically 80–90%.

  • Mechanism: The aniline nitrogen attacks the C-4 position of the quinazoline, displacing chloride. The acetate group remains intact, protecting the phenol.

Protocol C: Deprotection (Ester Hydrolysis)

Objective: Reveal the free phenol (pharmacophore) in the final step.

Procedure
  • Dissolution: Dissolve the coupled product in Methanol/Water (3:1).

  • Basification: Add Ammonium Hydroxide (NH4OH) or Potassium Carbonate (K2CO3, 2.0 eq).

    • Note: Strong bases like NaOH may degrade the quinazoline ring; mild basic conditions are preferred.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup: Neutralize with dilute acetic acid or HCl to pH 7. The free phenol product usually precipitates. Filter and dry.[2]

Analytical Validation

To ensure the integrity of the 3-acetoxy-4-methylaniline intermediate, compare experimental data with the following reference values:

TechniqueExpected Signal CharacteristicsInterpretation
1H NMR (DMSO-d6)

2.25 (s, 3H)
Acetate methyl group (Characteristic singlet).

2.05 (s, 3H)
Aryl-Methyl group.

4.9-5.1 (br s, 2H)
Aniline NH2 protons (Exchangeable).

6.3-6.9 (m, 3H)
Aromatic protons (Shifted upfield relative to nitro precursor).
IR Spectroscopy ~1750-1760 cm

Strong C=O stretch (Ester).
~3300-3400 cm

N-H stretch (Primary amine).
Mass Spec (ESI) [M+H]+ = 166.08Consistent with C9H11NO2.

References

  • Synthesis of 3-acetoxy-4-methylaniline: ChemicalBook. "this compound synthesis." Accessed Feb 7, 2026.

  • Quinazoline Derivative Synthesis (Patent): Barker, A. J., et al. "Quinazoline derivatives and pharmaceutical compositions containing them." U.S. Patent 6,291,455, Sep 18, 2001. (Describes the reaction of 3-acetoxy-4-methylaniline with 4-chloroquinazolines).

  • General Nitro Reduction Methods: Trivedi, M. N., et al. "Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents." Journal of Chemical and Pharmaceutical Research, 2011, 3(1):313-319.

  • Imatinib/Kinase Inhibitor Scaffolds: ChemSrc. "(2-methyl-5-nitrophenyl) nitrate and related derivatives." Accessed Feb 7, 2026.

Sources

developing a colorimetric assay with 2-Methyl-5-nitrophenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of a Colorimetric Assay using 2-Methyl-5-nitrophenyl Acetate

Executive Summary

This guide details the development of a quantitative colorimetric assay using This compound (MNPA) . Unlike the standard "gold" substrate p-nitrophenyl acetate (


-NPA), MNPA incorporates a methyl group at the ortho position relative to the ester bond and positions the nitro group meta to the phenolic oxygen.

Key Technical Insight: The ortho-methyl group introduces steric hindrance , making MNPA a highly specific probe for distinguishing esterases with accessible active sites from those with restricted pockets. However, the leaving group (2-methyl-5-nitrophenol) exhibits a significantly higher pKa (~8.7) compared to p-nitrophenol (~7.1), requiring specific pH modifications for maximum sensitivity.

This protocol is designed for researchers characterizing novel esterases, profiling substrate specificity, or screening for inhibitors in drug development.

Chemical Basis & Reaction Principle

The assay relies on the enzymatic hydrolysis of the ester bond in MNPA. The reaction yields acetate and 2-methyl-5-nitrophenol , which acts as the chromogenic reporter.

Reaction Mechanism


The Chromogenic Shift (Critical)

The phenol product exists in an equilibrium between its protonated (colorless/pale yellow) and deprotonated (yellow phenolate) forms.



Implication for Assay Design: Because the pKa is ~8.7, at physiological pH (7.4), only ~5% of the product is in the highly colored phenolate form.

  • Continuous Assays: Must be run at pH 8.0–8.5 (if enzyme stability permits) or require high enzyme concentrations.

  • Endpoint Assays: Recommended. The reaction is stopped with strong alkali (pH > 10) to fully convert the product to the colored phenolate form.

Visualizing the Pathway

ReactionPathway Substrate 2-Methyl-5-nitrophenyl Acetate (MNPA) Intermediate Tetrahedral Intermediate Substrate->Intermediate + H2O Enzyme Esterase/Lipase (Active Site) Enzyme->Intermediate Catalysis Product1 Acetate Intermediate->Product1 Product2 2-Methyl-5-nitrophenol (Protonated, Low Color) Intermediate->Product2 Product3 2-Methyl-5-nitrophenolate (Deprotonated, Yellow) Product2->Product3 pH > pKa (8.7) Alkali Stop Solution (NaOH, pH > 10) Alkali->Product3 Forces Shift

Figure 1: Reaction mechanism highlighting the pH-dependent chromogenic shift required for detection.

Pre-Assay Validation (The "Trustworthiness" Phase)

Before running samples, you must characterize the specific optical properties of the leaving group. Do not assume the standard 405 nm wavelength used for


-NPA.
Protocol A: Determination of and Extinction Coefficient ( )
  • Stock Preparation: Dissolve commercially available 2-methyl-5-nitrophenol (NOT the acetate) in DMSO to 100 mM.

  • Dilution: Prepare a 100 µM working solution in 0.1 M NaOH (to ensure full deprotonation).

  • Spectral Scan:

    • Blank: 0.1 M NaOH.

    • Sample: 100 µM 2-methyl-5-nitrophenol in NaOH.

    • Scan range: 300 nm – 500 nm.

    • Expected Result:

      
       will likely fall between 340 nm and 380 nm  (distinct from the 405 nm of para-nitrophenol).
      
  • Calculate

    
    : 
    
    
    
    
    • Note: Use this

      
       value for all quantitative calculations.
      

Detailed Experimental Protocols

Reagents & Equipment
  • Substrate Stock: 100 mM MNPA in dry DMSO or Acetonitrile. (Store at -20°C, protect from moisture).

  • Assay Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 8.0 (Optimized for pKa/Stability balance).

    • Additives: 0.01% Triton X-100 (prevents aggregation), 5% DMSO (final concentration, aids solubility).

  • Stop Solution: 0.2 M NaOH or 1 M

    
    .
    
  • Reader: Microplate reader capable of reading at determined

    
     (e.g., 350 nm).
    
Protocol B: Endpoint Assay (Recommended for High Sensitivity)

Best for screening low-activity enzymes or when working at pH < 8.0.

StepActionVolume (96-well)Critical Note
1 Prepare Enzyme 80 µLDilute enzyme in Assay Buffer. Include a "No Enzyme" control.
2 Add Substrate 20 µLDilute Stock MNPA to 5x working conc. (e.g., 5 mM) in buffer immediately before use.
3 Incubate -Incubate at 37°C for fixed time (e.g., 30 min).
4 Stop Reaction 100 µLAdd Stop Solution (High pH). Color should develop instantly.
5 Read -Measure Absorbance at

(e.g., 350 nm).
Protocol C: Continuous Kinetic Assay

Best for determining


 and 

. Requires pH

8.0.
  • Set Reader: Preheat to 37°C. Set Kinetic Mode (Read every 30s for 20 min).

  • Blank: Assay Buffer + Substrate (to track spontaneous hydrolysis).

  • Reaction:

    • Add 180 µL Enzyme in Buffer (pH 8.0).

    • Add 20 µL MNPA substrate (start reaction).

  • Analysis: Calculate slope (mOD/min). Subtract Blank slope.

    • Correction Factor: If running at pH 8.0, the signal is only partial. You must generate a standard curve at pH 8.0 to convert OD to concentration, as the theoretical

      
       (from Protocol A) assumes pH > 10.
      

Data Analysis & Interpretation

Standard Curve Generation

Since the color intensity is pH-dependent, generate a standard curve under exact assay conditions .

Std Conc (µM)2-Methyl-5-nitrophenolBufferStop Solution (if Endpoint)
0 (Blank)0 µL100 µL100 µL
252.5 µL (of 1 mM)97.5 µL100 µL
505.0 µL95.0 µL100 µL
10010.0 µL90.0 µL100 µL
20020.0 µL80.0 µL100 µL
Assay Optimization Workflow

OptimizationWorkflow Start Start Optimization Scan Spectral Scan (Determine Lambda max) Start->Scan CheckPKa Check pH Response (Compare OD at pH 7 vs pH 10) Scan->CheckPKa Decision Is Signal at pH 7 > 20% of pH 10? CheckPKa->Decision Continuous Use Continuous Assay (Buffer pH 8.0) Decision->Continuous Yes Endpoint Use Endpoint Assay (Stop with NaOH) Decision->Endpoint No (High pKa) Kinetics Determine Km & Vmax Continuous->Kinetics Endpoint->Kinetics

Figure 2: Decision tree for selecting between Continuous and Endpoint formats based on chromophore pKa.

Troubleshooting & Causality

  • Issue: High Background Signal (Spontaneous Hydrolysis).

    • Cause: Nitrophenyl esters are labile.[1] High pH (>8.5) accelerates non-enzymatic hydrolysis.

    • Fix: Store stock in anhydrous DMSO. Keep assay buffer pH

      
       8.0 during incubation. Use a "No Enzyme" blank for every concentration.
      
  • Issue: Low Sensitivity.

    • Cause: Operating below the pKa of the leaving group (~8.7).

    • Fix: Switch to Protocol B (Endpoint) . The addition of NaOH shifts the pH to >10, converting 100% of the product to the colored phenolate form.

  • Issue: Precipitation.

    • Cause: MNPA is hydrophobic.

    • Fix: Ensure final DMSO concentration is 2-5%. Add 0.01% Triton X-100 to the buffer.

References

  • PubChem. 2-Methyl-5-nitrophenol Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. UV-Visible Spectra of Nitrophenol Isomers. National Institute of Standards and Technology. Available at: [Link]

  • Bornscheuer, U. T. (2002). Microbial carboxyl esterases: classification, properties and application in biocatalysis. FEMS Microbiology Reviews. (Context: General esterase assay principles). Available at: [Link]

  • Goddard, J.P., & Reymond, J.L. (2004). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology. (Context: Chromogenic substrate design). Available at: [Link]

Sources

Application Note: Strategic Utilization of 2-Methyl-5-nitrophenyl Acetate in Prodrug & Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-5-nitrophenyl acetate in pharmaceutical research applications Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This compound (CAS: 54362-24-2) is a specialized synthetic intermediate primarily utilized in the development of hypoxia-activated prodrugs and nitroaryl-substituted phosphoramides (analogs of cyclophosphamide). Its structural utility lies in the orthogonal reactivity of its functional groups: the acetate ester serves as a robust protecting group for the phenol, allowing radical functionalization of the ortho-methyl group without competing ring oxidation.

This guide details the compound's application as a precursor for 2-hydroxy-4-nitrobenzyl alcohol derivatives—critical scaffolds for constructing bioreductive alkylating agents and kinase inhibitors.

Chemical Profile & Specifications

PropertySpecificationNotes
IUPAC Name This compoundAlso known as Acetic acid, 2-methyl-5-nitrophenyl ester
CAS Number 54362-24-2
Molecular Formula

Molecular Weight 195.17 g/mol
Appearance White to pale yellow solid
Melting Point 68–72 °C
Solubility Soluble in DCM, Chloroform, Ethyl AcetateSparingly soluble in water; hydrolyzes at high pH
Stability Stable under anhydrous conditionsMoisture sensitive (ester hydrolysis)

Core Application: Synthesis of Bioreductive Phosphoramide Prodrugs

The primary pharmaceutical application of this compound is its conversion into nitro-substituted benzodioxaphosphorinanes . These compounds function as hypoxia-selective cytotoxins, activated by intracellular nitroreductases in solid tumors.

Mechanistic Workflow

The synthesis relies on the "Protect-Functionalize-Deprotect" strategy. The acetate group prevents phenolic interference during the radical bromination of the adjacent methyl group.

G Start 2-Methyl-5-nitrophenyl acetate Step1 Radical Bromination (Wohl-Ziegler) Start->Step1 NBS, Initiator Inter1 2-Acetoxy-5-nitrobenzyl bromide Step1->Inter1 Intermediate Step2 Hydrolysis (Dual Deprotection) Inter1->Step2 Aq. Acid/Base Product 2-Hydroxy-5-nitrobenzyl alcohol Step2->Product Yields Diol Final Cyclization w/ Phosphoramidic Dichloride Product->Final Target Prodrug Synthesis

Figure 1: Synthetic pathway transforming this compound into active prodrug scaffolds.

Experimental Protocols

Protocol A: Wohl-Ziegler Bromination (Methyl Functionalization)

Objective: To convert the ortho-methyl group to a bromomethyl group while retaining the acetate protection.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 eq)

  • Catalyst: Benzoyl peroxide (catalytic) or AIBN

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (PhCF3) as a greener alternative.
    

Procedure:

  • Preparation: Dissolve this compound in anhydrous solvent (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add NBS (1.1 eq) and the radical initiator (AIBN/Benzoyl peroxide).

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (Silica; Hexane:EtOAc 8:2) for the disappearance of the starting material.

    • Critical Control Point: Ensure the reaction remains anhydrous to prevent premature hydrolysis of the acetate or the bromide.

  • Workup: Cool to room temperature. Filter off the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize from cyclohexane/EtOAc if necessary.

    • Expected Product: 2-Acetoxy-5-nitrobenzyl bromide.

Protocol B: Simultaneous Hydrolysis to 2-Hydroxy-5-nitrobenzyl Alcohol

Objective: To remove the acetate group and convert the benzyl bromide to a benzyl alcohol in a single step, generating the diol scaffold required for phosphorinane ring closure.

Reagents:

  • Substrate: 2-Acetoxy-5-nitrobenzyl bromide

  • Solvent: 1:1 Mixture of 1,4-Dioxane and Water

  • Base: Calcium Carbonate (

    
    )
    

Procedure:

  • Dissolution: Dissolve the brominated intermediate in 1,4-dioxane.

  • Hydrolysis: Add water and

    
     (excess, ~3-4 eq).
    
  • Reflux: Heat the mixture to reflux for 4–8 hours.

    • Mechanism: The carbonate promotes the displacement of the bromide by water (forming benzyl alcohol) and catalyzes the hydrolysis of the phenolic acetate.

  • Extraction: Acidify carefully with dilute HCl to pH 4 (to protonate the phenol). Extract with Ethyl Acetate (3x).

  • Isolation: Dry organic layers over

    
     and concentrate.
    
    • Yield: Typically >80%.[1]

    • Validation: Check for the appearance of broad -OH signals in

      
      -NMR and loss of the acetate singlet (~2.3 ppm).
      

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Bromination Incomplete radical initiation or moisture presence.Use freshly recrystallized NBS. Ensure solvent is strictly anhydrous. Irradiate with a tungsten lamp to initiate radicals if chemical initiation fails.
Premature Hydrolysis Presence of water in solvents or high humidity.Store starting material in a desiccator. Use molecular sieves in the reaction solvent.
Polybromination Excess NBS or reaction time too long.Strictly control stoichiometry (1.05–1.1 eq NBS). Stop reaction immediately upon consumption of starting material.
Darkening of Reaction Decomposition of nitro group or phenol oxidation.Conduct reactions under nitrogen/argon. Avoid excessive heating (>85°C).

Safety & Handling

  • Explosion Hazard: Nitro-aromatics can be energetic. While this specific ester is generally stable, avoid subjecting it to high shock or friction, especially when dry.

  • Toxicity: Like many nitro-compounds and alkylating agents, intermediates (especially the benzyl bromide) are potent lachrymators and potential mutagens. Handle exclusively in a fume hood.

  • Skin Contact: The compound hydrolyzes to release nitrophenols, which are toxic and stain skin yellow. Double-gloving (Nitrile) is recommended.

References

  • Orwick, S. J., et al. (2004). Nitroaryl phosphoramide compositions and methods for targeting and inhibiting undesirable cell growth or proliferation. US Patent Application 20040214798A1.[2] Link

    • Key Source: Describes the synthesis of this compound and its conversion to phosphoramide mustards.
  • ChemicalBook. (2024).[3] this compound Product Properties.Link

    • Key Source: Physical properties and CAS verification.[4][5][6]

  • GuideChem. (2024). Synthesis routes and downstream products of this compound.Link

    • Key Source: Supply chain and intermediate data.[2][4][7][8][9]

Sources

quantitative determination of esterase using 2-Methyl-5-nitrophenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Determination of Esterase Activity Using the Chromogenic Substrate 2-Methyl-5-nitrophenyl acetate

Abstract: Esterases are a diverse class of hydrolase enzymes critical in various physiological and industrial processes. Their accurate quantification is fundamental in basic research, diagnostics, and drug development, particularly in the study of enzyme kinetics, inhibitor screening, and prodrug activation.[1][2] This document provides a comprehensive guide to the quantitative determination of esterase activity using this compound as a chromogenic substrate. We delve into the core principles of the assay, offer detailed, self-validating protocols, and discuss the causality behind key experimental choices to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Principle of the Assay

The spectrophotometric assay for esterase activity using this compound is based on a straightforward enzymatic hydrolysis reaction. The esterase enzyme catalyzes the cleavage of the ester bond in the non-colored substrate, this compound. This reaction yields two products: acetate and 2-Methyl-5-nitrophenol.

Under neutral to alkaline pH conditions (typically pH > 7.0), the hydroxyl group of the 2-Methyl-5-nitrophenol product readily deprotonates, forming the 2-Methyl-5-nitrophenolate ion. This phenolate ion exhibits a distinct yellow color, with a characteristic maximum absorbance (λmax) in the visible spectrum, generally around 400-420 nm.[3][4] The rate of the formation of this yellow product is directly proportional to the esterase activity in the sample. By monitoring the increase in absorbance over time with a spectrophotometer, the enzyme's activity can be precisely quantified.[5][6]

Esterase Reaction Mechanism sub This compound (Colorless Substrate) enz Esterase prod1 Acetate sub->prod1 Hydrolysis enz->prod1 + prod2 2-Methyl-5-nitrophenolate (Yellow Product) enz->prod2 Catalyzes h2o H₂O

Figure 1: Enzymatic hydrolysis of this compound.

Key Experimental Parameters & Optimization

The reliability of this assay hinges on the careful control and optimization of several parameters. Understanding the causality behind these choices is crucial for adapting the protocol to specific enzymes and experimental goals.

Substrate Selection and Handling
  • Rationale: Nitrophenyl esters are widely used as they provide a simple and continuous colorimetric readout upon hydrolysis.[6][7] this compound is one such analogue. The electron-withdrawing nitro group facilitates the departure of the phenolate, making it a good leaving group and a sensitive substrate for many esterases.

  • Solubility: Like many organic esters, this compound has limited solubility in aqueous buffers. Therefore, a stock solution is typically prepared in a water-miscible organic solvent such as methanol, ethanol, or acetonitrile.[7][8] It is critical to ensure the final concentration of the organic solvent in the assay is low (usually <5%) to avoid denaturing the enzyme.

  • Stability: A crucial consideration is the substrate's susceptibility to spontaneous, non-enzymatic hydrolysis, especially at higher pH values and temperatures.[4][9] This background reaction rate MUST be measured and accounted for.

    • Trustworthiness Insight: Every experiment must include a "no-enzyme" control (blank), where the enzyme solution is replaced with buffer. The rate of absorbance increase in this blank is subtracted from the rate of the enzyme-catalyzed reaction to determine the true enzymatic activity.[9]

Buffer and pH Selection
  • Dual Influence of pH: The choice of buffer pH is the most critical parameter. It has a dual effect on the assay:

    • Enzyme Activity: Every esterase has an optimal pH range for its catalytic activity. The assay should ideally be performed at or near this optimum to ensure maximal sensitivity.[5][10]

    • Product Absorbance: The absorbance of the 2-Methyl-5-nitrophenolate product is highly pH-dependent. The pKa of the parent phenol determines the equilibrium between the protonated (colorless) and deprotonated (yellow) forms. The absorbance will be maximal and stable at a pH significantly above the pKa.

  • Practical Approach: First, determine the optimal pH for your specific esterase using a universal buffer system. Then, characterize the absorbance spectrum of the 2-Methyl-5-nitrophenol product at that chosen pH to determine the λmax and molar extinction coefficient (ε). For robust measurements across a range of pH values, one can monitor the reaction at the isosbestic point, a specific wavelength where the absorbance of the protonated and deprotonated forms is identical, though this comes at the cost of sensitivity.[5][8]

Temperature Control
  • Rationale: As with all enzyme-catalyzed reactions, the rate of hydrolysis is sensitive to temperature. For reproducible results, all assay components should be pre-incubated at a constant, defined temperature (e.g., 25°C, 30°C, or 37°C), and the reaction should be monitored in a temperature-controlled spectrophotometer.[10]

Materials and Reagents

  • This compound (Substrate)

  • 2-Methyl-5-nitrophenol (Standard for calibration)

  • Purified esterase or biological sample containing esterase activity

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0 or 100 mM Sodium Phosphate, pH 7.5)

  • Organic Solvent (e.g., Acetonitrile or Methanol, HPLC grade)

  • Microcentrifuge tubes

  • UV-Vis Spectrophotometer (plate reader or cuvette-based)

  • 96-well UV-transparent microplates or quartz cuvettes

Detailed Experimental Protocols

This section is divided into two essential protocols: first, the calibration step to determine the molar extinction coefficient, which is fundamental for converting absorbance units to molar concentration, and second, the enzyme activity measurement itself.

Protocol 1: Determination of the Molar Extinction Coefficient (ε)

Objective: To create a standard curve for 2-Methyl-5-nitrophenol to calculate its molar extinction coefficient (ε) under your specific assay conditions (buffer, pH, temperature). This step is essential for self-validation and accurate quantification.[9]

  • Prepare a 1 mM Stock Solution of 2-Methyl-5-nitrophenol: Dissolve the appropriate mass of 2-Methyl-5-nitrophenol in your chosen organic solvent.

  • Prepare a Dilution Series: Create a series of standards by diluting the stock solution in your Assay Buffer. A typical concentration range would be 0, 10, 20, 40, 60, 80, and 100 µM.

  • Measure Absorbance:

    • Transfer 200 µL of each standard into the wells of a 96-well plate (or 1 mL into a cuvette).

    • Measure the absorbance of each standard at the desired wavelength (e.g., scan from 350-500 nm to find the λmax, then use that wavelength for measurement, often around 410 nm). Use the 0 µM standard (Assay Buffer only) as the blank.

  • Plot and Calculate ε:

    • Plot Absorbance vs. Concentration (µM).

    • Perform a linear regression on the data. The slope of the line represents the molar extinction coefficient according to the Beer-Lambert law (A = εcl).

    • If pathlength (l) is 1 cm, Slope = ε. If using a microplate, the pathlength must be measured or corrected for. The units for ε will be M⁻¹cm⁻¹.

Concentration (µM)Absorbance at λmax (AU)
00.000
100.152
200.301
400.605
600.908
801.211
1001.510
Table 1: Example data for a 2-Methyl-5-nitrophenol standard curve.
Protocol 2: Standard Esterase Activity Assay (Kinetic)

Objective: To measure the rate of substrate hydrolysis by monitoring the increase in absorbance over time.

Experimental Workflow A 1. Reagent Prep (Buffer, Substrate, Enzyme) B 2. Assay Plate Setup (Add Buffer & Enzyme) A->B C 3. Pre-incubation (Equilibrate to Assay Temp) B->C D 4. Initiate Reaction (Add Substrate) C->D E 5. Kinetic Read (Measure ΔAbs/min) D->E F 6. Data Analysis (Calculate Activity) E->F

Figure 2: General workflow for the kinetic esterase assay.

  • Prepare Substrate Working Solution: Prepare a fresh 10 mM stock of this compound in 100% methanol or acetonitrile. Immediately before use, dilute this stock into the Assay Buffer to a working concentration (e.g., 2 mM).

    • Expert Insight: The substrate is unstable in aqueous buffer, so prepare this solution just before starting the assay.[9]

  • Set up the Reaction: In a 96-well plate or cuvette, prepare the following reactions (example volumes for a 200 µL final volume):

    • Enzyme Reaction: 170 µL Assay Buffer + 10 µL enzyme solution.

    • No-Enzyme Control: 170 µL Assay Buffer + 10 µL of enzyme dilution buffer (the buffer the enzyme is stored in).

  • Equilibrate: Pre-incubate the plate/cuvettes at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction: To start the reaction, add 20 µL of the substrate working solution to each well. Mix gently.

  • Monitor Absorbance: Immediately place the plate/cuvette in the spectrophotometer (pre-set to the same temperature) and begin reading the absorbance at the predetermined λmax (from Protocol 1) every 30 seconds for 10-15 minutes.

  • Determine the Rate: For each sample, plot Absorbance vs. Time (minutes). Identify the initial, linear portion of the curve and calculate the slope (ΔAbs/min).

Data Analysis and Calculations

The activity of the esterase is calculated using the rate of absorbance change and the molar extinction coefficient determined in Protocol 1.

Formula for Esterase Activity:

Activity (µmol/min/mL or U/mL) = (ΔAbs/min_sample - ΔAbs/min_blank) * V_total / (ε * l * V_enzyme)

Where:

  • ΔAbs/min_sample: The rate of absorbance change from the enzyme reaction.

  • ΔAbs/min_blank: The rate of absorbance change from the no-enzyme control (corrects for spontaneous hydrolysis).[9]

  • V_total: Total reaction volume in mL (e.g., 0.2 mL).

  • ε: Molar extinction coefficient in M⁻¹cm⁻¹ (determined in Protocol 1).

  • l: Path length in cm (for a standard cuvette, l=1; for a microplate, this must be determined).

  • V_enzyme: Volume of the enzyme solution added in mL (e.g., 0.01 mL).

Definition of an Enzyme Unit (U): One unit (U) of esterase activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of 2-Methyl-5-nitrophenol per minute under the specified assay conditions.[3]

Applications in Drug Development

The quantitative esterase assay is a cornerstone technique in pharmaceutical research.[2][11][12]

  • High-Throughput Screening (HTS): The simplicity and colorimetric nature of this assay make it highly amenable to HTS formats for discovering and characterizing novel esterase inhibitors.

  • Prodrug Development: Many drugs are developed as ester prodrugs to improve properties like solubility or cell permeability. This assay is essential to confirm that endogenous esterases can efficiently hydrolyze the prodrug to release the active pharmacological agent.[1]

  • Enzyme Characterization: It is the standard method for determining key kinetic parameters (Km, Vmax, kcat) of purified esterases.

Troubleshooting

ProblemPotential Cause(s)Solution(s)
High Blank Rate - Substrate instability (high pH or temp)- Contaminated buffer or water- Lower assay pH if possible- Prepare substrate solution immediately before use- Use fresh, high-purity reagents and water
Non-linear Reaction Rate - Substrate depletion- Enzyme instability- Product inhibition- Use a lower enzyme concentration or measure for a shorter time- Check enzyme stability in the assay buffer- Dilute the enzyme and re-run the assay
No or Low Activity - Inactive enzyme- Incorrect assay conditions (pH, temp)- Presence of an inhibitor in the sample- Verify enzyme activity with a positive control- Optimize pH and temperature for your specific enzyme- Desalt or dialyze the enzyme sample
Precipitation in Well - Substrate came out of solution- Low enzyme or buffer solubility- Ensure final organic solvent concentration is sufficient to maintain substrate solubility but not inhibit the enzyme- Check buffer component solubility at assay temperature

References

  • A novel esterase from a soil metagenomic library displaying a broad substrate range. (2021). National Institutes of Health. [Link]

  • A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. (2020). MDPI. [Link]

  • Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. (2016). BioResources. [Link]

  • I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used? (2022). ResearchGate. [Link]

  • A rapid spectrophotometric method for the determination of esterase activity. (1980). PubMed. [Link]

  • A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. (2020). National Institutes of Health. [Link]

  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016). OJS. [Link]

  • Esterase activity was determined using p-nitrophenyl acetate as a... (n.d.). ResearchGate. [Link]

  • Engineering an esterase for cheese flavour production. (2014). Royal Society of Chemistry. [Link]

  • Characterisation of a new family of carboxyl esterases with an OsmC domain. (2016). Public Library of Science. [Link]

  • Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. (2023). IRE Journals. [Link]

  • Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. (2016). BioResources. [Link]

  • Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures. (2006). ResearchGate. [Link]

  • Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. (2022). National Institutes of Health. [Link]

  • A spectrophotometric assay for feruloyl esterases. (2002). PubMed. [Link]

  • THE TRYPSIN CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (1965). Journal of Biological Chemistry. [Link]

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. (2024). PubMed. [Link]

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. (2024). ResearchGate. [Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024). Dispendix. [Link]

  • The Role of Assay Development and Validation in Drug Discovery. (2024). PeploBio. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methyl-5-nitrophenyl Acetate (2M5NPA) in Assay Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: 2M5NPA-SOL-001 Responder: Senior Application Scientist, Enzymology Division

Executive Summary

2-Methyl-5-nitrophenyl acetate (2M5NPA) is a chromogenic ester substrate used to probe esterase and lipase activity.[1] Upon enzymatic hydrolysis, it releases 2-methyl-5-nitrophenol , a yellow chromophore detectable at 405–415 nm.

The Core Conflict: This compound presents a classic "Hydrophobic Substrate Paradox." It requires an organic solvent for storage stability but an aqueous buffer for enzymatic activity. Its high lipophilicity (LogP > 2.0) often leads to "crash-out" precipitation upon introduction to aqueous buffers, resulting in erratic kinetic data, false inhibition signals, and non-reproducible


 values.

This guide provides a validated solubility workflow, troubleshooting decision trees, and kinetic correction strategies to resolve these issues.

Module 1: The Solubility Matrix (Troubleshooting Guide)

Q1: Why does my solution turn cloudy immediately upon adding the substrate?

Diagnosis: You are experiencing Solvent Shock . When a hydrophobic compound dissolved in 100% organic solvent (like DMSO) is pipetted directly into a bulk aqueous buffer, the local solvent environment changes too rapidly. The compound aggregates before it can disperse.

The Fix: The "Sandwich" Solubilization Protocol Do not add the 100% stock directly to the assay well. Use an intermediate dilution step containing a surfactant.

Validated Solubilization Protocol
StepComponentActionMechanism
1 Primary Stock Dissolve 2M5NPA in anhydrous DMSO at 100–200 mM.High solubility in aprotic polar solvent.
2 Intermediate Dilute Primary Stock 1:10 into buffer + 10% Triton X-100 (or Tween-20).Surfactant creates micelles/stabilizing layer around hydrophobic molecules.
3 Final Assay Add Intermediate to reaction well (final DMSO < 2%).Gradual polarity shift preventing aggregation.

Critical Note: Ensure your enzyme tolerates the final concentration of DMSO (typically < 2%) and surfactant.

Q2: My kinetic curves are "noisy" or show a downward drift. Is my enzyme dying?

Diagnosis: This is likely Micro-Precipitation , not enzyme inactivation. Micro-aggregates scatter light. As they grow, they increase "absorbance" (scattering) non-linearly. If they settle, absorbance drops, mimicking enzyme inactivation.

The Fix: The Dual-Wavelength Correction Monitor absorbance at the chromophore peak (405 nm ) and a reference wavelength where the product does not absorb (600 nm ).

  • Signal:

    
     (Product + Scattering)
    
  • Reference:

    
     (Scattering only)
    
  • True Signal:

    
    
    
Q3: I see high background absorbance even without enzyme. Why?

Diagnosis: Spontaneous Hydrolysis .[2] Phenyl esters are chemically unstable in alkaline water. The ester bond breaks spontaneously at pH > 7.5, releasing the yellow phenol product.

The Fix:

  • Lower pH: If possible, run the assay at pH 6.8–7.2.

  • Fresh Prep: Prepare the aqueous working solution immediately before use.

  • Background Subtraction: You must run a "No Enzyme" control. Subtract this slope from your enzyme reaction slope.[2]

Module 2: Visual Troubleshooting & Logic

Workflow: Diagnosing Assay Irregularities

The following decision tree helps you isolate whether the issue is chemical (solubility) or biological (enzyme).

Troubleshooting Start Observation: Erratic Assay Data Cloudy Is the buffer visually cloudy? Start->Cloudy Clear Buffer is clear, but data is noisy Start->Clear HighBg High Background (Yellow) Start->HighBg CheckSol Action: Check Solubility Limit (Cloud Point) Cloudy->CheckSol Yes Action1 Optimization: Add Co-solvent (DMSO/EtOH) CheckSol->Action1 Reduce [Substrate] or Increase Surfactant Scatter Action: Measure OD600 (Check for Scattering) Clear->Scatter Yes Action2 Optimization: 405nm - 600nm Scatter->Action2 Use Dual-Wavelength Correction SponHyd Action: Check Spontaneous Hydrolysis (Run No-Enzyme Control) HighBg->SponHyd Yes Action3 Optimization: pH < 7.5 SponHyd->Action3 Lower pH or Subtract Blank Rate

Caption: Decision matrix for isolating solubility artifacts from kinetic data issues.

Module 3: Quantitative Data & Benchmarks

Solvent Compatibility Table

The following table summarizes the compatibility of 2M5NPA with common assay additives.

AdditiveRecommended RangeEffect on 2M5NPAPotential Risk
DMSO 1% – 5%Excellent solubilizer.>5% may denature enzymes [1].
Ethanol 1% – 5%Good solubilizer.High volatility; evaporation affects concentration.
Triton X-100 0.01% – 0.1%Stabilizes micelles.May inhibit certain lipases; creates foam.
BSA 0.1 mg/mLPrevents surface adsorption.Albumin has pseudo-esterase activity (false positive) [2].
pH Dependence of Signal

The hydrolysis product, 2-methyl-5-nitrophenol, behaves as a pH indicator. Its absorbance is maximal when deprotonated (phenolate form).

  • pKa (Estimated): ~7.2 – 7.4 (Methyl group is electron-donating, slightly raising pKa compared to p-nitrophenol at 7.15) [3].[3]

  • Implication: At pH 6.0, the product is mostly protonated (colorless/pale). At pH 8.0, it is deprotonated (yellow).

  • Recommendation: If assaying at acidic pH, stop the reaction with 1M NaOH to fully develop the color before reading.

Module 4: Advanced Protocol - The "Cloud Point" Determination

Before running precious samples, determine the Maximum Solubility Limit (MSL) of 2M5NPA in your specific buffer.

  • Prepare Buffer: 1 mL of your exact assay buffer (including enzyme carrier, if any) in a quartz cuvette.

  • Titrate: Add 2M5NPA stock (100 mM in DMSO) in 0.5 µL increments.

  • Mix & Read: Mix by inversion. Measure

    
     (scattering).
    
  • Plot: Plot

    
     vs. [Substrate].
    
  • Result: The concentration where

    
     spikes is your MSL. Run your assay at 80% of this limit. 
    

References

  • Effects of DMSO on Enzyme Activity

    • Title: The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase.[4][5]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

  • Pseudo-Esterase Activity of Albumin

    • Title: Pseudo-enzymatic hydrolysis of 4-nitrophenyl acet
    • Source: Biochemical and Biophysical Research Communic
    • URL:[Link]

  • Nitrophenyl Ester Hydrolysis Mechanisms

    • Title: Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate.[6][7]

    • Source: Canadian Journal of Chemistry.[7]

    • URL:[Link][8]

  • General Assay Troubleshooting (ELISA/Enzymatic): Title: ELISA Troubleshooting Guide (Applicable to colorimetric enzymatic assays). Source: Sigma-Aldrich Technical Documents.

Sources

impact of buffer composition on 2-Methyl-5-nitrophenyl acetate hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Buffer Composition on 2-Methyl-5-nitrophenyl Acetate Hydrolysis

Executive Summary

This compound (2M5NPA) is a specialized chromogenic esterase substrate. Unlike its non-methylated analog (p-nitrophenyl acetate), the ortho-methyl group at position 2 introduces steric hindrance near the carbonyl center. This unique structural feature makes it an excellent probe for distinguishing enzymes based on active-site accessibility.

However, this substrate is highly sensitive to non-enzymatic degradation driven by buffer composition. The most common error researchers face is the "False Activity Signal" caused by nucleophilic buffers (e.g., Tris) acting directly on the substrate via aminolysis, rather than serving as passive pH stabilizers.

Part 1: The Mechanics of Buffer Interference
Q: Why does my "blank" (no enzyme) control show high activity in Tris buffer?

A: You are likely observing aminolysis , not hydrolysis. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine.[1] While intended to buffer pH, this amine acts as a nucleophile. It attacks the carbonyl carbon of 2M5NPA, cleaving the ester bond and releasing 2-methyl-5-nitrophenol (the yellow product) while forming a stable amide adduct.

  • The Consequence: Your background rate (

    
    ) becomes unmanageably high, masking the enzymatic rate (
    
    
    
    ).
  • The Structural Factor: While the ortho-methyl group on 2M5NPA provides some steric protection compared to standard phenyl acetates, the high concentration of Tris (often 50–100 mM) drives the reaction forward via pseudo-first-order kinetics.

Q: Is Phosphate buffer safer?

A: Yes, but it is not inert. Phosphate anions act as General Bases . They do not form a covalent bond with the substrate but instead abstract a proton from a water molecule, making the water more nucleophilic. This accelerates true hydrolysis. However, this effect is generally orders of magnitude slower than the direct nucleophilic attack by primary amines like Tris.

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways that generate the same colorimetric signal (Nitrophenol release) but via different mechanisms.

ReactionPathways Substrate 2-Methyl-5-nitrophenyl Acetate (2M5NPA) Intermediate_A Tetrahedral Intermediate Product_Color 2-Methyl-5-nitrophenol (Yellow Signal) Substrate->Product_Color Cleavage Tris Tris Buffer (Primary Amine) Tris->Substrate Nucleophilic Attack (Aminolysis) Product_Side Tris-Acetamide (Adduct) Tris->Product_Side Byproduct Water Water (H2O) Water->Substrate Hydrolysis Product_Acid Acetic Acid Water->Product_Acid Byproduct Phosphate Phosphate (General Base) Phosphate->Water Activates

Figure 1: Competing degradation pathways. Tris causes direct aminolysis (Red), while Phosphate promotes hydrolysis via base catalysis (Yellow/Green).

Part 3: Comparative Buffer Performance Data

The table below summarizes the expected background degradation rates of 2M5NPA in common buffers at pH 7.5.

Buffer SystemMechanism of InterferenceRelative Background RateSuitability for 2M5NPA
PBS (Phosphate) General Base CatalysisLow (+)Recommended
HEPES Sterically Hindered BaseVery Low (++)Highly Recommended
MOPS Sterically Hindered BaseVery Low (++)Highly Recommended
Tris Nucleophilic Aminolysis High (+++++) Avoid (or use <10mM)
Glycine Nucleophilic AminolysisHigh (++++)Avoid
Borate Complex FormationMedium (++)Caution (Interacts with diols)
Part 4: Troubleshooting & Optimization Protocol
Workflow: Establishing a Stable Baseline

Do not proceed to enzyme kinetics until you have validated your buffer system using this logic flow.

OptimizationFlow Start Start: Select Buffer CheckAmine Does buffer contain primary/secondary amines? (e.g., Tris, Glycine) Start->CheckAmine SwitchBuffer SWITCH to HEPES or Phosphate CheckAmine->SwitchBuffer Yes RunBlank Run 'No-Enzyme' Control [Substrate] + [Buffer] CheckAmine->RunBlank No SwitchBuffer->RunBlank MeasureRate Measure Absorbance Slope (400-410 nm) RunBlank->MeasureRate Decision Is Slope > 5% of expected enzymatic rate? MeasureRate->Decision Proceed PROCEED to Enzyme Assay Decision->Proceed No Optimize Troubleshoot Decision->Optimize Yes Action1 Reduce pH (Hydrolysis is pH dependent) Optimize->Action1 Action2 Reduce Buffer Conc. (Minimize General Base effect) Optimize->Action2 Action1->RunBlank Action2->RunBlank

Figure 2: Decision tree for minimizing non-enzymatic hydrolysis of 2M5NPA.

Standardized Protocol: 2M5NPA Stability Test
  • Preparation:

    • Prepare a 100 mM stock of 2M5NPA in dry Acetonitrile or DMSO. Note: Alcohols (Methanol/Ethanol) can also cause transesterification; avoid them for stock prep.

    • Prepare 50 mM HEPES (pH 7.5) and 50 mM Tris (pH 7.5) for comparison.

  • Execution:

    • Add 190 µL of buffer to a microplate well.

    • Add 10 µL of substrate stock (Final conc: 5 mM).

    • Immediately begin kinetic read at 405 nm (25°C) for 10 minutes.

  • Analysis:

    • Calculate the slope (ΔOD/min).

    • If the Tris slope is >2x the HEPES slope, the aminolysis effect is significant.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Tris if I subtract the blank? A: It is risky. Because the reaction between Tris and the ester is second-order (dependent on both concentrations), slight pipetting errors in buffer concentration or substrate addition will create large variances in your "blank" subtraction. Furthermore, if the background rate is too high, you deplete the substrate non-enzymatically, effectively lowering the


 available for your enzyme, which distorts 

calculations.

Q: How does the ortho-methyl group affect the assay compared to p-Nitrophenyl Acetate (pNPA)? A: The ortho-methyl group creates steric hindrance.

  • Pros: 2M5NPA is generally more stable in water (lower spontaneous hydrolysis) than pNPA.

  • Cons: It requires enzymes with slightly larger or more flexible active sites.

  • Implication: If you switch from pNPA to 2M5NPA, expect a lower

    
     for sterically sensitive esterases, but potentially a cleaner signal-to-noise ratio if you use the correct (non-amine) buffer.
    

Q: What is the extinction coefficient for the product? A: The leaving group is 2-methyl-5-nitrophenol . At pH 7.5, it is partially ionized. To get accurate kinetic units (µmol/min), you must generate a standard curve of 2-methyl-5-nitrophenol in your specific assay buffer. The


 of the phenol is shifted by the methyl group (approx 

~7.2–7.5), meaning the extinction coefficient is highly pH-dependent in the physiological range.
References
  • Bruice, T. C., & Schmir, G. L. (1957). Imidazole Catalysis. I. The Catalysis of the Hydrolysis of Phenyl Acetates by Imidazole. Journal of the American Chemical Society.

    • Establishes the foundational principles of general base vs.
  • Jencks, W. P., & Carriuolo, J. (1960). General Base Catalysis of the Aminolysis of Phenyl Acetate. Journal of the American Chemical Society.

    • Definitive work describing how primary amines (like Tris)
  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. Authoritative reference on buffer compatibility; specifically details Tris interference with ester-based chemistries.
  • PubChem. (n.d.). Methyl 2-(2-methyl-5-nitrophenyl)acetate.[2][3] National Library of Medicine.

    • Source for chemical structure and physical property verific

Sources

troubleshooting unexpected color changes in 2-Methyl-5-nitrophenyl acetate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diagnostic & Resolution Guide for Unexpected Color Changes Product Focus: 2-Methyl-5-nitrophenyl acetate (CAS: 54362-24-2 / Analogous to CAS 610-69-5) Audience: Synthetic Chemists, Enzymologists, and Process Engineers

Executive Summary & Chemical Logic

This compound (2M5NPA) is a reactive ester commonly employed as a chromogenic substrate for esterases or as an activated intermediate in acylation reactions. Its utility relies on the cleavage of the ester bond to release 2-methyl-5-nitrophenol , a pH-sensitive chromophore.

The Core Mechanism: The colorimetric behavior of 2M5NPA is governed by the acid-base equilibrium of its leaving group.

  • Intact Ester: Colorless to Pale Straw (Solid/Solution).

  • Hydrolyzed Phenol (Protonated, pH < 7): Colorless/Pale Yellow.

  • Hydrolyzed Phenolate (Deprotonated, pH > 7.5): Intense Yellow/Orange (

    
    ).
    

Unexpected color shifts (Pink, Red, Brown) indicate competing pathways such as Meisenheimer complex formation, oxidative degradation, or photochemical decomposition.

Diagnostic Workflow

Use this logic gate to identify the root cause of your solution's color change.

G Start Observation: Unexpected Color Change Yellow Color: INTENSE YELLOW Start->Yellow PinkRed Color: PINK / RED / PURPLE Start->PinkRed BrownBlack Color: BROWN / DARK Start->BrownBlack Hydrolysis Cause: Premature Hydrolysis (Release of Nitrophenolate) Yellow->Hydrolysis Complex Cause: Meisenheimer Complex (Nucleophilic Attack) PinkRed->Complex Reaction with Amines? Contam Cause: Contamination (e.g., Phenolphthalein) PinkRed->Contam Glassware cleaned? Oxidation Cause: Oxidative Degradation or Photolysis BrownBlack->Oxidation CheckPH Action: Check pH > 7.0 Check Water Content Hydrolysis->CheckPH CheckLight Action: Check Light Exposure Check Amine Impurities Oxidation->CheckLight

Figure 1: Decision tree for diagnosing colorimetric anomalies in 2M5NPA reactions.

Troubleshooting Guide & FAQs

Issue 1: The "Yellow Flash" (Premature Hydrolysis)

Symptom: The stock solution or reaction mixture turns bright yellow immediately upon mixing, before the enzyme or catalyst is added.

  • Root Cause: The yellow color is the 2-methyl-5-nitrophenolate anion . This indicates the ester bond has already cleaved. This occurs if the solvent is wet, the pH is basic, or nucleophilic impurities (like thiols) are present.

  • Technical Insight: The pKa of the leaving group (2-methyl-5-nitrophenol) is approximately 7.2–7.5. In buffers with pH > 7.5, even trace hydrolysis becomes visually amplified because the equilibrium shifts entirely to the highly absorbing phenolate form.

Corrective Actions:

  • Acidify Stock Solutions: Store 2M5NPA stocks in slightly acidic organic solvents (e.g., Acetonitrile with 0.1% Acetic Acid).

  • Check Solvent Quality: Use anhydrous DMSO or Acetonitrile. Water content >0.1% can induce spontaneous hydrolysis.

  • Background Subtraction: If a yellow background is unavoidable (e.g., pH 8.0 assay), measure the Blank Rate (Buffer + Substrate, no Enzyme) and subtract it from your kinetic data.

Issue 2: The "Pink/Red" Shift (Complex Formation)

Symptom: The reaction turns transiently pink, red, or purple, especially during coupling reactions with amines.

  • Root Cause:

    • Meisenheimer Complexes: When reacting electron-deficient aromatic esters (like 2M5NPA) with strong nucleophiles (amines/alkoxides), a metastable intermediate (Meisenheimer complex) can form. These are often deeply colored (red/orange) due to charge delocalization on the nitro ring.

    • Contamination: If the color is persistent and pH-dependent (pink at pH > 8, colorless at pH < 8), rule out phenolphthalein contamination from glassware washing cycles.

Corrective Actions:

  • Monitor Kinetics: If the red color appears and then fades to yellow/colorless as the product forms, it is likely a reaction intermediate. This is normal for specific nucleophilic aromatic substitutions.

  • Glassware Audit: Rinse glassware with acid (0.1 M HCl) followed by ethanol to remove surfactant/indicator residues.

Issue 3: Browning (Oxidation & Photolysis)

Symptom: The solution slowly darkens to brown or black over hours/days.

  • Root Cause:

    • Photolysis: Nitro-aromatic compounds are UV-sensitive. Light exposure can catalyze hydrolysis or radical decomposition.

    • Amine Oxidation: If the reaction involves reducing agents, the nitro group may partially reduce to an amine, which rapidly oxidizes to form dark azo/azoxy polymers (similar to aniline darkening).

Corrective Actions:

  • Amber Glass: Always store solid and solution forms in amber vials wrapped in foil.

  • Inert Atmosphere: Perform reactions under

    
     or Ar to prevent oxidative coupling of degradation products.
    

Quantitative Data & Protocols

Table 1: Spectral Properties of Relevant Species
SpeciesStateColor

(approx)
pH Condition
2M5NPA (Ester) IntactColorless< 300 nmNeutral/Acidic
2-Methyl-5-nitrophenol ProtonatedPale Yellow~320 nmpH < 6.0
2-Methyl-5-nitrophenolate IonizedIntense Yellow 400–420 nm pH > 7.5
Meisenheimer Complex IntermediateRed/Orange450–550 nmTransient
Protocol: Reagent Quality & Stability Check

Use this protocol to validate if your 2M5NPA stock is degraded.

  • Prepare Buffer: 100 mM Phosphate Buffer, pH 7.5.

  • Prepare Substrate: Dissolve 2M5NPA in anhydrous Acetonitrile to 10 mM.

  • Blank Measurement: Add 990 µL Buffer to a cuvette. Zero the spectrophotometer at 410 nm.

  • Sample Measurement: Add 10 µL Substrate stock. Mix rapidly.

  • Interpretation:

    • Abs < 0.05: Reagent is Good .

    • Abs 0.05 – 0.20: Partial hydrolysis (~5-10%). Usable with background correction.

    • Abs > 0.20: Significant degradation. Discard and Recrystallize.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520464, Methyl 2-(2-nitrophenyl)acetate. Retrieved from [Link]

  • Kuzmič, P., Pavlíčková, L., & Souček, M. (1986). Photochemical hydrolysis of some nitrophenyl acetates. Collection of Czechoslovak Chemical Communications, 51(6), 1293–1300. (Demonstrates light sensitivity of nitrophenyl esters).

  • Lavin, A. et al. (2011). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. ChemBioChem. (Discusses instability of p-nitrophenyl acetate analogs). Retrieved from [Link]

  • Buncel, E. et al.The Chemistry of Functional Groups, Amino, Nitrozo, Nitro and Related Groups. (Authoritative text on Meisenheimer complexes and nitro-group color chemistry).

Validation & Comparative

A Senior Application Scientist's Guide to Chromogenic Substrates for Lipase Activity Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of lipases, the selection of an appropriate assay methodology is of paramount importance. The ability to accurately and efficiently quantify lipase activity is fundamental to understanding enzyme kinetics, screening for inhibitors, and developing novel therapeutics. This guide provides a comparative analysis of commonly employed chromogenic substrates for lipase assays, offering insights into their mechanisms, performance characteristics, and practical applications. We will delve into the intricacies of p-nitrophenyl (pNP) esters, methylresorufin-based substrates, and rhodamine B assays, providing the necessary experimental details to empower you to make an informed decision for your specific research needs.

The Central Role of Lipases and the Need for Robust Quantification

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a ubiquitous class of enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol. Their physiological significance spans a wide range of processes, from dietary fat digestion to cellular signaling and lipid metabolism. Consequently, lipases are attractive therapeutic targets for conditions such as obesity, hyperlipidemia, and pancreatitis. The development of drugs targeting these enzymes, as well as the broader investigation of their biological roles, necessitates reliable and reproducible methods for measuring their activity.

Chromogenic assays have emerged as a cornerstone of lipase research due to their simplicity, sensitivity, and amenability to high-throughput screening.[1][2] These assays employ substrates that, upon enzymatic cleavage, release a chromophore, a molecule that absorbs light in the visible spectrum. The rate of color development is directly proportional to the lipase activity, allowing for straightforward quantification using a spectrophotometer.

A Comparative Overview of Key Chromogenic Substrates

The ideal chromogenic substrate should exhibit high specificity for the target lipase, demonstrate robust stability under assay conditions, and provide a strong, easily detectable signal. Here, we compare the performance of three widely used classes of chromogenic lipase substrates.

p-Nitrophenyl (pNP) Esters: The Workhorse of Lipase Assays

p-Nitrophenyl esters, particularly those with long-chain fatty acids like palmitate (pNPP) and myristate (pNPM), are among the most extensively used chromogenic substrates for lipase activity measurement.[3]

Principle of Action: The fundamental mechanism involves the lipase-catalyzed hydrolysis of the ester bond linking the fatty acid to the p-nitrophenol group. This reaction liberates the fatty acid and p-nitrophenol. Under alkaline conditions (typically pH > 8.0), p-nitrophenol is deprotonated to the p-nitrophenolate anion, which exhibits a characteristic yellow color with a maximum absorbance at approximately 405-410 nm.[4] The rate of increase in absorbance at this wavelength is a direct measure of lipase activity.

sub p-Nitrophenyl Ester (Colorless) lipase Lipase sub->lipase prod1 Fatty Acid lipase->prod1 prod2 p-Nitrophenol (Colorless at neutral pH) lipase->prod2 phenolate p-Nitrophenolate (Yellow at alkaline pH) prod2->phenolate Deprotonation alkaline Alkaline pH (>8.0)

Figure 1: Reaction mechanism of p-nitrophenyl ester-based lipase assay.

Advantages:

  • Well-established and widely documented: A vast body of literature supports the use of pNP esters, providing a wealth of information on assay conditions and expected results.[3][5][6]

  • Commercial availability: A wide variety of pNP esters with different fatty acid chain lengths are readily available from numerous suppliers.

  • Good sensitivity: The assay is sensitive enough for many routine applications.[7]

Disadvantages:

  • Limited specificity: pNP esters can be hydrolyzed by other esterases, potentially leading to an overestimation of lipase activity.[8]

  • Substrate solubility: Long-chain pNP esters are poorly soluble in aqueous solutions and require the use of organic solvents (e.g., isopropanol) and/or emulsifying agents (e.g., Triton X-100, gum arabic) for dispersion in the assay buffer.[3]

  • pH dependence: The assay is highly pH-dependent, as the chromogenic signal is only produced at alkaline pH. This may not be optimal for lipases that have a neutral or acidic pH optimum.[4]

  • Potential for spontaneous hydrolysis: At high pH and elevated temperatures, pNP esters can undergo spontaneous hydrolysis, leading to a high background signal.[6]

1,2-O-Dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) Ester (DGGR): A More Specific Alternative

This substrate, often referred to as a methylresorufin-based substrate, has gained popularity, particularly in clinical diagnostics, due to its improved specificity for pancreatic lipase.[9][10]

Principle of Action: The DGGR substrate is specifically designed to mimic a natural triglyceride. Lipase cleaves the ester bond, releasing 1,2-O-dilauryl-rac-glycerol and an unstable glutaric acid-(6'-methylresorufin) ester. This intermediate spontaneously decomposes in an alkaline medium to yield glutaric acid and the intensely colored methylresorufin, which can be measured spectrophotometrically at around 580 nm.

sub DGGR Substrate (Colorless) lipase Lipase sub->lipase prod1 1,2-O-Dilauryl-rac-glycerol lipase->prod1 intermediate Glutaric acid- (6'-methylresorufin) ester (Unstable) lipase->intermediate prod2 Glutaric Acid intermediate->prod2 methylresorufin Methylresorufin (Red) intermediate->methylresorufin spontaneous Spontaneous decomposition

Figure 2: Reaction mechanism of the DGGR-based lipase assay.

Advantages:

  • Higher specificity: The DGGR substrate is reported to have a higher specificity for pancreatic lipase compared to pNP esters, reducing interference from other esterases.[1]

  • Good sensitivity: The assay is highly sensitive, making it suitable for detecting low levels of lipase activity.[11]

  • Commercially available kits: Several manufacturers offer optimized kits for the DGGR lipase assay, simplifying its implementation.

Disadvantages:

  • Cost: DGGR-based substrates and kits can be more expensive than pNP esters.

  • Limited data on non-pancreatic lipases: While well-validated for pancreatic lipase, there is less comparative data on the performance of DGGR with a wide range of microbial and plant lipases.

  • Potential for interference: Although more specific than pNP esters, some studies have reported potential interference from other factors in complex biological samples.

Rhodamine B-Based Assays: A Versatile Fluorometric Approach

Rhodamine B-based assays offer a different approach to lipase activity measurement. Instead of a chromogenic substrate, this method utilizes a fluorescent dye that interacts with the fatty acids produced by lipase activity.

Principle of Action: This assay typically involves an emulsion of a triglyceride substrate (e.g., olive oil) and rhodamine B. In the absence of lipase activity, the fluorescence of rhodamine B is quenched. Upon hydrolysis of the triglyceride by lipase, the released fatty acids interact with rhodamine B, causing a conformational change or displacement that results in an increase in fluorescence intensity.[12][13] The rate of fluorescence increase is proportional to the lipase activity and is typically measured at an excitation wavelength of around 550 nm and an emission wavelength of around 580 nm.

sub Triglyceride Emulsion + Rhodamine B (Quenched Fluorescence) lipase Lipase sub->lipase prod1 Fatty Acids lipase->prod1 prod2 Glycerol lipase->prod2 complex Fatty Acid-Rhodamine B Complex (Increased Fluorescence) prod1->complex Interaction

Figure 3: Principle of the Rhodamine B-based lipase assay.

Advantages:

  • Use of natural substrates: This method allows for the use of natural triglycerides as substrates, which can be more representative of the enzyme's activity in a biological context.[14][15]

  • High sensitivity: Fluorometric assays are generally more sensitive than colorimetric assays, enabling the detection of very low lipase activities.[12][15][16]

  • Versatility: The assay can be adapted to a wide range of triglyceride substrates, allowing for the investigation of substrate specificity.[12]

  • Amenable to high-throughput screening: The assay is well-suited for high-throughput screening in microplate format.[8][15]

Disadvantages:

  • Indirect measurement: The assay measures the product of the reaction (fatty acids) indirectly through their interaction with a dye, which can be influenced by other components in the assay mixture.

  • Potential for interference: The fluorescence of rhodamine B can be affected by various factors, including pH, temperature, and the presence of detergents or other molecules that may interact with the dye.[17]

  • Photostability of the dye: Rhodamine B can be susceptible to photobleaching, which may affect the accuracy and reproducibility of the assay, although its stability can be enhanced in certain environments.[18][19]

Quantitative Performance Comparison

A direct comparison of the kinetic parameters of different chromogenic substrates is challenging due to variations in experimental conditions across different studies. However, the following table summarizes available data to provide a general overview of their performance with various lipases. It is crucial to note that these values are highly dependent on the specific lipase, substrate concentration, pH, temperature, and the presence of emulsifiers.

Substrate ClassSpecific SubstrateLipase SourceKm (mM)Vmax (U/mg or µmol/min/mg)Catalytic Efficiency (Vmax/Km)Reference(s)
p-Nitrophenyl Esters p-Nitrophenyl Palmitate (pNPP)Acinetobacter sp.0.251.25 µmol/min/mg5.0[3]
p-Nitrophenyl Myristate (pNPM)Acinetobacter sp.0.201.10 µmol/min/mg5.5[3]
p-Nitrophenyl Butyrate (pNPB)Wild-type lipase-0.95 U/mg protein0.83[5]
p-Nitrophenyl OctanoateWild-type lipase-1.1 U/mg protein-[5]
p-Nitrophenyl Palmitate (pNPP)Wild-type lipase-0.18 U/mg protein0.063[5]
Methylresorufin-based DGGRCanine PancreaticNot ReportedNot Reported-[20]
Rhodamine B-based Olive OilGeotrichum candidumNot ReportedNot Reported-[12]

Note: The units for Vmax and the resulting catalytic efficiency can vary between studies. The data presented here is for comparative purposes and should be interpreted with caution.

Experimental Protocols: A Standardized Approach for Comparative Analysis

To conduct a rigorous comparative study of different chromogenic substrates, it is essential to establish a standardized experimental workflow. The following protocols are designed to provide a framework for such a study, emphasizing the importance of consistent experimental conditions.

Experimental Workflow

start Start prep_reagents Prepare Reagents (Substrates, Buffers, Lipase) start->prep_reagents setup_assay Set up Assay in 96-well Plate prep_reagents->setup_assay add_lipase Add Lipase to Initiate Reaction setup_assay->add_lipase incubate Incubate at Controlled Temperature add_lipase->incubate read_signal Read Signal (Absorbance/Fluorescence) at Timed Intervals incubate->read_signal analyze Analyze Data (Calculate Vmax, Km) read_signal->analyze compare Compare Substrate Performance analyze->compare end End compare->end

Figure 4: Standardized experimental workflow for comparing chromogenic lipase substrates.

Detailed Step-by-Step Methodologies

1. Preparation of Reagents

  • Lipase Solution: Prepare a stock solution of the lipase to be tested in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). The optimal concentration of the enzyme should be determined empirically to ensure a linear reaction rate over the desired time course.

  • p-Nitrophenyl Ester Substrate Solution:

    • Dissolve the pNP ester (e.g., pNPP) in isopropanol to a stock concentration of 10 mM.

    • Prepare the working substrate solution by emulsifying the stock solution in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing an emulsifier such as 0.4% (w/v) Triton X-100 and 0.1% (w/v) gum arabic. The final substrate concentration in the assay will typically range from 0.1 to 2 mM.

  • DGGR Substrate Solution:

    • Follow the manufacturer's instructions for reconstituting the lyophilized substrate and preparing the working solution. This typically involves dissolving the substrate in a specific buffer system provided in the kit.

  • Rhodamine B/Triglyceride Substrate Emulsion:

    • Prepare a stock solution of rhodamine B (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol).

    • Prepare a triglyceride emulsion by sonicating or homogenizing a natural oil (e.g., olive oil) in an aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.0) containing a stabilizing agent like gum arabic.

    • Add the rhodamine B stock solution to the triglyceride emulsion to a final concentration that provides a low background fluorescence and a significant increase upon addition of fatty acids.

2. Lipase Activity Assay

  • Pipette the appropriate volume of the substrate solution into the wells of a 96-well microplate.

  • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the lipase solution to each well.

  • Immediately place the microplate in a plate reader and measure the absorbance (at 405 nm for pNP esters or 580 nm for DGGR) or fluorescence (Ex/Em ~550/580 nm for rhodamine B) at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

  • Include appropriate controls, such as a blank reaction without the enzyme to account for any spontaneous substrate hydrolysis, and a positive control with a known lipase.

3. Data Analysis

  • Plot the absorbance or fluorescence intensity against time for each reaction.

  • Determine the initial reaction velocity (V0) from the linear portion of the curve.

  • To determine the kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation using a non-linear regression analysis.

Conclusion and Recommendations

The choice of a chromogenic substrate for lipase activity assays is a critical decision that should be guided by the specific research objectives, the properties of the lipase under investigation, and the available resources.

  • p-Nitrophenyl esters remain a cost-effective and practical choice for routine lipase assays and high-throughput screening, particularly when the specificity is not a major concern. Their extensive documentation provides a solid foundation for assay development and troubleshooting.

  • The DGGR substrate offers a significant advantage in terms of specificity for pancreatic lipase, making it the preferred choice for clinical diagnostic applications and studies where interference from other esterases is a concern.

  • Rhodamine B-based assays provide a highly sensitive and versatile platform for lipase activity measurement, especially when using natural triglyceride substrates is desirable. This method is particularly well-suited for detailed kinetic studies and the investigation of substrate specificity.

Ultimately, the optimal substrate is the one that provides the most accurate and reproducible data for your specific experimental context. It is highly recommended to perform a preliminary validation of different substrates with your lipase of interest to determine the most suitable option. By carefully considering the principles, advantages, and limitations of each method, researchers can ensure the generation of high-quality data that will advance our understanding of lipase biology and facilitate the development of novel lipase-targeted therapies.

References

  • Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science, 8(2), 292-303. [Link]

  • Wolfer, L. A., Howard, J., & Peters, L. M. (2022). Accuracy of 1,2-o-Dilauryl-rac-glycero-3-glutaric Acid-(6′-methylresorufin) Ester (DGGR)-Lipase to Predict Canine Pancreas-Specific Lipase (cPL) and Diagnostic Accuracy of Both Tests for Canine Acute Pancreatitis. Veterinary Sciences, 9(4), 177. [Link]

  • Stemler, A., & Scherf, K. A. (2024). Rhodamine B-based lipase activity assay with natural substrates—development and application. International Journal of Food Science & Technology, 59(1), 556-566. [Link]

  • Graca, R., Garafolic, F., & Pardo, R. (2018). Evaluation of 1,2-o-dilauryl-rac-glycero glutaric acid-(6′-methylresorufin) ester (DGGR) and 1,2-diglyceride lipase assays in dogs with naturally occurring hypercortisolism. The Canadian veterinary journal = La revue veterinaire canadienne, 59(12), 1301–1306. [Link]

  • Oppliger, S., Scherrer, N., & Grest, P. (2013). Evaluation of 1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester lipase concentrations in cats with kidney disease and with normal SNAP fPL. The Canadian veterinary journal = La revue veterinaire canadienne, 54(9), 868–872. [Link]

  • Liao, P., et al. (2021). Zymography for Picogram Detection of Lipase and Esterase Activities. International Journal of Molecular Sciences, 22(6), 2883. [Link]

  • Kouker, G., & Jaeger, K. E. (1987). Specific and sensitive plate assay for bacterial lipases. Applied and environmental microbiology, 53(1), 211–213. [Link]

  • Kook, P. H., et al. (2022). Accuracy of 1,2-o-Dilauryl-rac-glycero-3-glutaric Acid-(6′-methylresorufin) Ester (DGGR)-Lipase to Predict Canine Pancreas-Specific Lipase (cPL) and Diagnostic Accuracy of Both Tests for Canine Acute Pancreatitis. Veterinary Sciences, 9(4), 177. [Link]

  • Lim, S. Y., Steiner, J. M., & Cridge, H. (2022). Understanding lipase assays in the diagnosis of pancreatitis in veterinary medicine. Journal of the American Veterinary Medical Association, 260(S2), S14-S22. [Link]

  • Cocco, M. J., et al. (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. Pharmaceutics, 14(2), 263. [Link]

  • Miles, R. J., et al. (1992). The detection of lipase activity in bacteria using novel chromogenic substrates. FEMS microbiology letters, 90(3), 283–287. [Link]

  • Brocca, S., et al. (2003). Sequence of the lid affects activity and specificity of Candida rugosa lipase isoenzymes. Protein science : a publication of the Protein Society, 12(10), 2312–2322. [Link]

  • Bogner, A., et al. (2018). The study of photoluminescence properties of Rhodamine B encapsulated in mesoporous silica. Journal of luminescence, 194, 532–540. [Link]

  • Stemler, A., & Scherf, K. A. (2022). Comparative characterization of baking lipase substrate specificities using emulsions and the p-nitrophenyl assay. Food Chemistry, 394, 133496. [Link]

  • Jette, J. F., & Ziomek, E. (1994). Determination of lipase activity by a rhodamine-triglyceride-agarose assay. Analytical biochemistry, 219(2), 256–260. [Link]

  • Syed, M. N., Iqbal, S., Bano, S., & Azhar, A. (2010). Purification and characterization of 60 kD lipase linked with chaperonin from Pseudomonas aeruginosa BN-1. African Journal of Biotechnology, 9(45), 7724-7732. [Link]

  • Janssen, A. E., Vaidya, A. M., & Halling, P. J. (1996). Substrate specificity and kinetics of Candida rugosa lipase in organic media. Enzyme and microbial technology, 18(5), 340–346. [Link]

  • Zhu, S., et al. (2022). Rapid Degradation of Rhodamine B through Visible-Photocatalytic Advanced Oxidation Using Self-Degradable Natural Perylene Quinone Derivatives—Hypocrellins. Catalysts, 12(7), 785. [Link]

  • Sharma, R., Chisti, Y., & Banerjee, U. C. (2001). Production, purification, characterization, and applications of lipases. Biotechnology advances, 19(8), 627–662. [Link]

  • Jaeger, K. E., & Reetz, M. T. (2017). High-Throughput Screening Assays for Lipolytic Enzymes. Methods in molecular biology (Clifton, N.J.), 1685, 161–187. [Link]

  • Abdul Manan, F. M., et al. (2021). Biochemical and Physical Characterization of Immobilized Candida rugosa Lipase on Metal Oxide Hybrid Support. Catalysts, 11(10), 1234. [Link]

  • Kulkarni, N., & Gadre, R. V. (2002). Studies on lipase enzyme from Pseudomonas fluorescens NS2W. Indian Journal of Biotechnology, 1(2), 170-174. [Link]

  • Kouker, G., & Jaeger, K. E. (1987). Specific and sensitive plate assay for bacterial lipases. Applied and environmental microbiology, 53(1), 211–213. [Link]

  • Hernández-García, S., García-García, M. I., & García-Carmona, F. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Uniciencia, 34(2), 249-261. [Link]

  • Nguyen, H. V., et al. (2022). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 193-200. [Link]

  • Liu, Y., et al. (2021). Fluorescence lifetime of Rhodamine B in aqueous solutions of polysaccharides and proteins as a function of viscosity and temperature. Photochemical & Photobiological Sciences, 20(10), 1367-1376. [Link]

  • Wolfer, L. A., Howard, J., & Peters, L. M. (2022). Accuracy of 1,2-o-Dilauryl-rac-glycero-3-glutaric Acid-(6'-methylresorufin) Ester (DGGR)-Lipase to Predict Canine Pancreas-Specific Lipase (cPL) and Diagnostic Accuracy of Both Tests for Canine Acute Pancreatitis. Veterinary sciences, 9(4), 177. [Link]

  • Huang, Z., & Kokini, J. L. (2004). Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. Journal of agricultural and food chemistry, 52(15), 4648–4653. [Link]

  • Schmidt, M., & Bornscheuer, U. T. (2005). High-throughput assays for lipases and esterases. Biotechnology and genetic engineering reviews, 22, 23–42. [Link]

  • van Gaelen, L., et al. (2021). Development of a high throughput liquid state assay for lipase activity using natural substrates and rhodamine B. Analytical Biochemistry, 616, 114093. [Link]

  • Park, H. Y., et al. (2021). Optimization of Spectrophotometric and Fluorometric Assays Using Alternative Substrates for the High-Throughput Screening of Lipase Activity. Applied Sciences, 11(14), 6301. [Link]

  • Gricajeva, A., et al. (2020). Directed Evolution of Pseudomonas fluorescens Lipase Variants With Improved Thermostability Using Error-Prone PCR. Frontiers in Bioengineering and Biotechnology, 8, 893. [Link]

  • Al-Zuhair, S., et al. (2018). Investigating Enzyme Activity of Immobilized Candida rugosa Lipase. Journal of visualized experiments : JoVE, (137), 57754. [Link]

  • Liu, Y., et al. (2018). Catalytic activity of Candida Rugosa lipase. IOP Conference Series: Earth and Environmental Science, 186, 012044. [Link]

  • Teco Diagnostics. (n.d.). Lipase. [Link]

  • Kumar, A., et al. (2022). Optimization of Lipase Production from Pseudomonas fluorescens. International Journal of Pharmaceutical Investigation, 12(2), 220-225. [Link]

  • Stoytcheva, M., et al. (2012). Analytical Methods for Lipases Activity Determination: A Review. Current Analytical Chemistry, 8(3), 400-407. [Link]

  • Zhang, L., et al. (2022). Rapid Screening of Lipase Inhibitors from Ophiopogonis Radix Using High-Performance Thin Layer Chromatography by Two Step Gradient Elution Combined with Bioautographic Method. Molecules, 27(11), 3591. [Link]

  • Galy, O., et al. (1993). Spectrophotometry assay of lipase activity using Rhodamine 6G. Oléagineux, 48(4), 181-185. [Link]

  • Wikipedia. Rhodamine B. [Link]

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Comparative Guide: Purity Assessment of Synthesized 2-Methyl-5-Nitrophenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Methyl-5-nitrophenyl acetate (an analog of the classic esterase substrate p-nitrophenyl acetate) presents a specific analytical challenge: the high susceptibility of the ester bond to hydrolysis. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for routine purity profiling, it requires validated reference standards that may not be commercially available for this specific isomer.

This guide compares HPLC-UV against Quantitative NMR (qNMR) and Gas Chromatography (GC) .

  • Recommendation: qNMR is the superior method for absolute purity determination during early-stage synthesis because it does not require an external analyte standard and avoids the thermal degradation artifacts common in GC.

  • Routine QC: HPLC-UV is recommended for high-throughput batch release once a standard is established.

Chemical Context & Impurity Profile[1][2][3][4][5]

To accurately assess purity, one must understand the genesis of impurities. The synthesis typically involves the acetylation of 2-methyl-5-nitrophenol.

The Synthesis & Degradation Pathway

The primary impurity is the unreacted or hydrolyzed precursor, 2-methyl-5-nitrophenol . This phenol is problematic because it is significantly more acidic and polar than the ester, and its presence can lead to false positives in biological assays (due to its yellow color in basic media).

SynthesisPath Start 2-Methyl-5-nitrophenol (Precursor) Product This compound (Target Ester) Start->Product Acetylation Reagent Acetic Anhydride (+ Base) Reagent->Product Impurity Hydrolysis Impurity (Phenol + Acetic Acid) Product->Impurity Hydrolysis (H2O/pH > 7) Artifact Thermal Artifacts (GC Injector) Product->Artifact Thermal Degradation (>150°C)

Figure 1: Synthesis pathway showing the target ester and its primary degradation routes (hydrolysis and thermal).

Comparative Analysis of Assessment Methods

This section objectively compares the three primary methodologies available to the researcher.

Table 1: Method Performance Matrix
FeatureMethod A: HPLC-UV Method B: qNMR Method C: GC-MS
Primary Utility Routine QC, Trace ImpuritiesAbsolute Purity, Mass BalanceVolatile Solvent Analysis
Reference Standard Required (External)Not Required (Internal Standard only)Required
Thermal Stability High (Ambient/Column Temp)High (Ambient)Low (Injector Decomposition)
Specificity Excellent (Separates Isomers)High (Structural Elucidation)Moderate
Detection Limit Low (ppm range)Moderate (~0.5%)Low (ppm range)
Risk Factor Mobile phase hydrolysisOverlapping signalsFalse impurity peaks
Deep Dive: The Scientific Rationale
Why GC-MS is a "Trap"

Nitrophenyl esters are thermally labile. In a GC injector port operating at 250°C, this compound can undergo elimination to reform the phenol.

  • Observation: You inject a sample that is 99% pure.

  • Result: The chromatogram shows 90% Ester and 10% Phenol.

Why qNMR is the "Gold Standard" for Synthesis

Quantitative NMR relies on the fundamental principle that signal intensity is directly proportional to the number of nuclei.

  • Self-Validation: By adding a known mass of a stable internal standard (e.g., Maleic Acid or TCNB), you can calculate the exact weight-percent purity of the ester without ever possessing a pure sample of the ester itself. This eliminates the "purity of the standard" error loop.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Best for: Routine batch testing and detecting trace phenol.

System Suitability:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses phenol ionization, sharpening the peak).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 300 nm (nitro group specificity).

Gradient Program:

Time (min) % Mobile Phase B
0.0 10
8.0 90
10.0 90
10.1 10

| 12.0 | 10 (Re-equilibration) |

Data Interpretation: The polar 2-methyl-5-nitrophenol will elute earlier (approx. 3-4 min) than the ester (approx. 6-7 min). If the "impurity" peak shifts retention time significantly with small pH changes in the mobile phase, it confirms the presence of the ionizable phenol group.

Protocol B: Quantitative H-NMR (qNMR)

Best for: Assigning absolute purity value to the first synthetic batch.

Reagents:

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent hydrolysis from trace acid/water in chloroform).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Requirement: High purity (>99.9%) and non-overlapping signals.

Workflow:

  • Weighing: Accurately weigh ~10 mg of the synthesized Ester (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Precision balance (0.01 mg resolution) is mandatory.
  • Dissolution: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete dissolution.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Critical: This ensures full relaxation of nitro-aromatic protons for quantitative integration).
      
    • Scans: 16 or 32.

  • Integration:

    • Integrate the Methyl singlet of the Ester (approx. 2.2-2.4 ppm).

    • Integrate the characteristic singlet of the IS (e.g., TMB at ~6.1 ppm).

Calculation:



Where:

  • 
    : Integrated Area
    
  • 
    : Number of protons (3 for ester methyl, 3 for TMB aromatic protons)
    
  • 
    : Molecular Weight[2][3]
    
  • 
    : Mass weighed
    
  • 
    : Purity of the Internal Standard
    

Decision Logic & Workflow

Use the following logic flow to select the correct analytical tool for your stage of development.

DecisionMatrix Start Start: Purity Assessment Q1 Is a Certified Reference Standard Available? Start->Q1 Branch_No NO (Early Synthesis) Q1->Branch_No Standard Unavailable Branch_Yes YES (Routine QC) Q1->Branch_Yes Standard Available Method_qNMR Method: qNMR (Absolute Purity) Branch_No->Method_qNMR Method_HPLC Method: HPLC-UV (Relative Purity) Branch_Yes->Method_HPLC Validation Cross-Validation: Does qNMR match HPLC area %? Method_qNMR->Validation Method_HPLC->Validation Result_Pass Pass: Release Batch Validation->Result_Pass Deviation < 2% Result_Fail Fail: Check for Inorganic Salts/Solvents Validation->Result_Fail Deviation > 2%

Figure 2: Decision matrix for selecting the analytical method based on reference standard availability.

References

  • BenchChem. (2025).[4] A Comparative Guide to HPLC and NMR Analysis for Purity Validation. Retrieved from 4

  • ACG Publications. (2016).[5] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. Retrieved from 5

  • Sigma-Aldrich. (2023). 4-Nitrophenyl acetate Product Information Sheet (Thermal Stability Data). Retrieved from 3

  • ChemicalBook. (2026).[2] this compound Synthesis and Properties. Retrieved from 6

Sources

A Researcher's Guide to Confirming Enzyme Activity: An Orthogonal Comparison of Chromogenic and Fluorogenic Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of two common methods for measuring esterase activity. We will explore the widely used chromogenic substrate, 2-Methyl-5-nitrophenyl acetate (a close analog of p-nitrophenyl acetate), and contrast it with a robust, fluorescence-based orthogonal assay using 4-Methylumbelliferyl acetate. This document will delve into the underlying principles, provide detailed experimental protocols, and present a head-to-head data comparison to equip researchers with the knowledge to design and execute self-validating experimental workflows.

Part 1: The Primary Assay — Absorbance-Based Detection with Nitrophenyl Esters

Nitrophenyl esters, such as p-nitrophenyl acetate (pNPA) and its analogs, are workhorse substrates for measuring the activity of various hydrolases, particularly esterases and lipases.[3][4][5] Their popularity stems from the simplicity and accessibility of the absorbance-based readout.

Principle of the Assay

The assay's mechanism is straightforward. An esterase enzyme catalyzes the hydrolysis of the ester bond in the nitrophenyl acetate substrate. This reaction releases a nitrophenol product, which, at a slightly alkaline pH, exists in its phenolate form and exhibits a distinct yellow color.[3][4] The rate of the formation of this colored product is directly proportional to the enzyme's activity and can be monitored over time by measuring the increase in absorbance at a specific wavelength (typically around 405-410 nm).[6]

It is important to note that the absorbance spectrum of the resulting nitrophenol is pH-dependent.[4] Therefore, maintaining a stable and consistent buffer pH is crucial for the accuracy and reproducibility of this assay.[4]

cluster_0 Chromogenic Assay Principle Substrate This compound (Colorless) Product 2-Methyl-5-nitrophenol (Yellow Product) Substrate->Product Hydrolysis Enzyme Esterase Enzyme->Substrate

Caption: Enzymatic hydrolysis of a nitrophenyl ester.

Experimental Protocol: Esterase Activity Measurement

This protocol provides a general framework for a 96-well plate-based assay.

Reagents:

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.0.[6]

  • Enzyme Solution: Purified esterase (e.g., from porcine liver or a recombinant source) diluted to the desired concentration in Assay Buffer.

  • Substrate Stock Solution: 10 mM this compound dissolved in a suitable organic solvent like isopropanol or methanol.[4][6]

Procedure:

  • Prepare Working Solutions:

    • Dilute the Enzyme Solution in Assay Buffer to achieve a final concentration that yields a linear reaction rate for at least 10-15 minutes.

    • Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 1 mM).

  • Assay Setup (96-well plate):

    • Add 50 µL of Assay Buffer to all wells.

    • For test wells, add 50 µL of the diluted Enzyme Solution.

    • For negative control (no enzyme) wells, add an additional 50 µL of Assay Buffer.

  • Initiate Reaction:

    • Add 100 µL of the diluted substrate solution to all wells to start the reaction.[4] The final volume in each well is 200 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to 410 nm.

    • Measure the absorbance kinetically, with readings taken every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) from the initial linear portion of the absorbance vs. time plot (mOD/min).

    • Subtract the rate of the negative control wells (background hydrolysis) from the rate of the enzyme-containing wells.

Strengths and Limitations

Strengths:

  • Cost-Effective: The substrate and required instrumentation (a standard spectrophotometer or plate reader) are relatively inexpensive.

  • Simple and Rapid: The assay is easy to set up and execute, making it suitable for high-throughput screening.[4]

Limitations:

  • Susceptibility to Interference: Compounds that absorb light near 410 nm can create false-positive or false-negative results. Colored compounds in test libraries are a significant source of interference.

  • Lower Sensitivity: Compared to fluorescence or luminescence-based assays, chromogenic assays generally have lower sensitivity.

  • Substrate Instability: Nitrophenyl esters can be unstable in aqueous solutions, leading to high background signal due to spontaneous hydrolysis.[5]

  • pH Dependence: The assay's readout is highly sensitive to pH changes, requiring stringent buffer control.[4]

Part 2: The Orthogonal Assay — Fluorescence-Based Detection with 4-Methylumbelliferyl Acetate

To overcome the limitations of the chromogenic assay, a fluorescence-based method serves as an excellent orthogonal approach. 4-Methylumbelliferyl acetate (4-MUA) is a widely used fluorogenic substrate for esterases.[7]

Principle of the Assay

This assay operates on the principle of fluorescence activation upon enzymatic cleavage. 4-MUA itself is essentially non-fluorescent. When an esterase hydrolyzes the acetate group, it releases the highly fluorescent product, 4-methylumbelliferone (4-MU).[8] The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity. This method changes the detection modality from absorbance to fluorescence, thus mitigating interference from colored compounds that do not fluoresce at the specified wavelengths.

cluster_1 Fluorogenic Assay Principle Substrate_F 4-Methylumbelliferyl acetate (Non-Fluorescent) Product_F 4-Methylumbelliferone (Highly Fluorescent) Substrate_F->Product_F Hydrolysis Enzyme_F Esterase Enzyme_F->Substrate_F

Caption: Enzymatic hydrolysis of a fluorogenic esterase substrate.

Experimental Protocol: Esterase Activity Measurement

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Enzyme Solution: Purified esterase diluted in Assay Buffer.

  • Substrate Stock Solution: 10 mM 4-Methylumbelliferyl acetate in DMSO.

Procedure:

  • Prepare Working Solutions:

    • Prepare serial dilutions of the Enzyme Solution in Assay Buffer.

    • Dilute the 4-MUA Stock Solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

  • Assay Setup (96-well black plate):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 50 µL of the diluted Enzyme Solution to test wells.

    • Add 50 µL of Assay Buffer to negative control wells.

  • Initiate Reaction:

    • Add 100 µL of the diluted 4-MUA solution to all wells.

  • Data Acquisition:

    • Place the plate in a fluorescence microplate reader.

    • Set the excitation wavelength to ~360 nm and the emission wavelength to ~450 nm.

    • Measure fluorescence kinetically every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V₀) from the linear portion of the fluorescence vs. time plot (RFU/min).

    • Subtract the rate of the negative control wells from the enzyme-containing wells.

Strengths and Limitations

Strengths:

  • High Sensitivity: Fluorescence assays are typically orders of magnitude more sensitive than absorbance assays, allowing for the use of lower enzyme concentrations.

  • Reduced Interference: The assay is not affected by colored compounds. Interference is limited to compounds that are fluorescent or that quench the fluorescence of 4-MU.

  • Wide Dynamic Range: Fluorescence detectors often have a wider linear range than spectrophotometers.

Limitations:

  • Quenching Effects: Test compounds can absorb the excitation or emission light, a phenomenon known as quenching, which can lead to false-negative results.

  • Instrumentation: Requires a more specialized instrument (a fluorometer or fluorescence plate reader).

  • Substrate Solubility: Fluorogenic substrates are often less soluble in aqueous buffers and may require organic co-solvents.

Part 3: Head-to-Head Comparison and Data Interpretation

A robust validation of enzyme activity involves running both assays in parallel and comparing the results. The quality and reliability of a high-throughput screening assay can be statistically evaluated using the Z'-factor (Z-prime).[9] The Z'-factor is calculated using the means and standard deviations of the positive and negative controls and provides a measure of the assay's signal window and data variation.[10][11]

Z'-Factor Calculation: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ] Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control (enzyme activity).

  • μ_n and σ_n are the mean and standard deviation of the negative control (no enzyme).

An excellent assay has a Z'-factor between 0.5 and 1.0. An assay with a Z'-factor below 0.5 is considered marginal, and a value below 0 indicates the assay is not suitable for screening.[10][12]

Comparative Performance Data

The following table summarizes the typical performance characteristics of the two assays.

ParameterChromogenic Assay (Nitrophenyl Acetate)Fluorogenic Assay (4-MUA)Rationale & Significance
Detection Principle Absorbance (Colorimetry)FluorescenceOrthogonal principles reduce the likelihood of technology-specific artifacts.
Typical Wavelength 410 nmEx: ~360 nm / Em: ~450 nmDifferent spectral windows minimize compound interference across assays.
Relative Sensitivity LowerHigherHigher sensitivity allows for detection of weaker inhibitors or lower enzyme concentrations.
Common Interferences Colored compounds, TurbidityFluorescent compounds, QuenchersIdentifying interferents is key to interpreting discordant results.
Typical Z'-Factor 0.5 - 0.7> 0.7A high Z'-factor indicates a robust and reliable assay suitable for HTS.[13]
Cost LowModerateCost is often a primary consideration for large-scale screening campaigns.
Interpreting Concordant vs. Discordant Results
  • Concordant Results: If a test compound shows inhibitory activity in both the chromogenic and fluorogenic assays, there is high confidence that it is a true inhibitor of the enzyme.

  • Discordant Results: If a compound is active in one assay but not the other, it points to a potential artifact.

    • Active in Chromogenic, Inactive in Fluorescent: The compound is likely colored and absorbs light at 410 nm, mimicking inhibition. It is a false positive.

    • Inactive in Chromogenic, Active in Fluorescent: This is less common but could occur if the compound quenches the fluorescence of 4-MU, appearing as an inhibitor in the orthogonal assay.

Part 4: A Self-Validating Workflow for Hit Confirmation

A logical, stepwise approach is crucial for efficiently screening and validating potential enzyme inhibitors. The workflow below outlines a best-practice strategy that incorporates the primary chromogenic screen and the orthogonal fluorogenic confirmation assay.

A Primary Screen (e.g., Nitrophenyl Acetate Assay) B Identify Initial 'Hits' A->B C Orthogonal Confirmation (e.g., 4-MUA Fluorescence Assay) B->C D Analyze Concordance C->D E Confirmed Hit (Active in Both Assays) D->E Concordant F Artifact / False Positive (Discordant Results) D->F Discordant G Proceed to Dose-Response & Mechanism of Action Studies E->G

Caption: Workflow for enzyme inhibitor screening and validation.

By employing this two-tiered approach, researchers can significantly increase the confidence in their screening results, effectively filter out false positives, and focus resources on the most promising candidate compounds for further development. This commitment to scientific rigor and self-validating systems is a cornerstone of successful research and drug development.

References

  • Li, S., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Scientific Reports, 6, 35023. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • Bremer, P. J., & Klesmith, J. R. (2018). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. Molecules, 23(7), 1748. Retrieved from [Link]

  • ACS Publications. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorescein diacetate hydrolysis. Retrieved from [Link]

  • PubMed. (2018). Functional-Based Screening Methods for Detecting Esterase and Lipase Activity Against Multiple Substrates. Methods in Molecular Biology. Retrieved from [Link]

  • YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Retrieved from [Link]

  • University of Maryland. (n.d.). FDA assay. Department of Environmental Sciences. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). A. Comparison of esterase activity towards 4-methylumbelliferyl.... Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrophenyl acetate assay. p-Nitrophenol released by incubation of.... Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • MDPI. (2023). Cloning and Characterization of GDSL Esterases from Bacillus paralicheniformis T7. International Journal of Molecular Sciences, 24(13), 10787. Retrieved from [Link]

  • Springer. (2008). Fluorescein-diacetate (FDA) assay for determining microbial esterase activity in lake water. Journal of Soils and Sediments, 8, 209–213. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterase activity assays. a) The relative hydrolytic activities of.... Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

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  • PubMed. (2013). A methodology for detection and quantification of esterase activity. Methods in Molecular Biology. Retrieved from [Link]

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Sources

literature comparison of enzyme kinetics using 2-Methyl-5-nitrophenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis of 2-Methyl-5-nitrophenyl acetate (2-M-5-NPA) against the industry-standard p-Nitrophenyl Acetate (pNPA) . It is designed for researchers requiring a chromogenic substrate with enhanced stability profiles for esterase, lipase, or carbonic anhydrase kinetic studies.

Executive Summary

While p-Nitrophenyl Acetate (pNPA) is the gold standard for esterase activity assays due to its high turnover rate and strong absorbance at 405 nm, it suffers from significant spontaneous hydrolysis at alkaline pH (pH > 7.5), creating high background noise.

This compound offers a strategic alternative. The presence of a methyl group ortho to the ester linkage sterically hinders nucleophilic attack and shifts the


 of the leaving group. This results in a substrate that is significantly more stable  in aqueous solution, making it ideal for long-duration assays, alkaline conditions, or slow-turnover enzymes where pNPA background interference is prohibitive.
Part 1: Chemical & Physical Comparison[1][2]

The following table contrasts the physicochemical properties of the standard (pNPA) versus the alternative (2-M-5-NPA).

Featurep-Nitrophenyl Acetate (pNPA) This compound Implication for Kinetics
Leaving Group p-Nitrophenol2-Methyl-5-nitrophenolThe methyl group alters electronic/steric properties.
Leaving Group

7.15 ~8.68 [1]2-M-5-NPA releases a more basic phenolate, making the ester bond more stable .
Spontaneous Hydrolysis High (esp. at pH > 8.0)Low 2-M-5-NPA has lower background noise in alkaline buffers.
Absorbance (

)
400–405 nm~385–395 nm (pH dependent)Requires a spectral scan to optimize detection; likely blue-shifted.
Solubility Low in water; requires DMSO/MeCNLow in water; requires DMSO/MeCNSimilar handling; pre-dissolve in organic solvent.
Reactivity (

)
HighModerate2-M-5-NPA is a "harder" substrate; may show lower

but higher specificity.
Mechanistic Insight: The Ortho-Effect

The enhanced stability of 2-M-5-NPA arises from the ortho-methyl group .

  • Steric Hindrance: The methyl group physically blocks the approach of water molecules to the carbonyl carbon, reducing spontaneous hydrolysis rates (

    
    ).
    
  • Electronic Effect: The methyl group is electron-donating. This destabilizes the developing negative charge on the phenolate oxygen during the transition state, raising the activation energy for hydrolysis compared to the unsubstituted pNPA.

Part 2: Experimental Methodology
A. Reagent Preparation (Self-Validating Protocol)
  • Stock Solution: Dissolve 2-M-5-NPA in dry Acetonitrile (MeCN) or DMSO to a concentration of 100 mM.

    • Validation: The solution should be colorless to pale yellow. A deep yellow color indicates premature hydrolysis (presence of free nitrophenol).

  • Assay Buffer: 50 mM Phosphate or Tris-HCl (pH 7.0 – 8.5).

    • Note: Due to the higher

      
       (8.68) of the product, maximal absorbance requires pH > 8.5. If working at pH 7.0, the extinction coefficient (
      
      
      
      ) will be lower than the theoretical max. You must generate a standard curve at your assay pH.
B. Spectral Optimization (Critical Step)

Unlike pNPA, the


 of 2-M-5-NPA is not universally fixed at 405 nm due to solvent and pH effects on the methyl-substituted ring.
  • Dilute stock to 100 µM in Assay Buffer (pH 8.0).

  • Add excess esterase (or strong base like NaOH) to fully hydrolyze.

  • Scan absorbance from 300 nm to 500 nm .

  • Identify the peak (

    
    ), typically found between 385 nm and 395 nm .
    
C. Kinetic Assay Protocol
  • Blanking: Prepare a "No Enzyme" control for every substrate concentration to subtract spontaneous hydrolysis.

  • Reaction Mix:

    • Buffer: 980 µL

    • Substrate (2-M-5-NPA): 10 µL (Final conc: 0.1 – 2.0 mM)

    • Enzyme: 10 µL

  • Measurement: Monitor

    
     at determined 
    
    
    
    for 5–10 minutes at 25°C.
  • Calculation:

    
    
    Where 
    
    
    
    is the molar extinction coefficient determined from your standard curve.
Part 3: Visualization of Pathways & Workflows
Diagram 1: Hydrolysis Reaction Pathway

This diagram illustrates the structural transformation and the release of the chromogenic leaving group.

HydrolysisPathway Figure 1: Hydrolysis pathway releasing the chromogenic 2-methyl-5-nitrophenol. Substrate This compound (Substrate) Intermediate Tetrahedral Intermediate Substrate->Intermediate + H2O / Enzyme Product1 Acetate Intermediate->Product1 Product2 2-Methyl-5-nitrophenol (Chromogen, Yellow) Intermediate->Product2 Leaving Group (pKa ~8.68)

Diagram 2: Substrate Selection Decision Tree

Use this workflow to determine when to switch from pNPA to 2-M-5-NPA.

SelectionWorkflow Figure 2: Decision matrix for selecting 2-M-5-NPA over standard pNPA. Start Start: Select Substrate CheckPH Is Assay pH > 7.5? Start->CheckPH CheckDuration Is Assay Duration > 30 mins? CheckPH->CheckDuration Yes UsePNPA Use p-Nitrophenyl Acetate (pNPA) (Standard Sensitivity) CheckPH->UsePNPA No (pH < 7.5) CheckTurnover Is Enzyme Turnover (kcat) Low? CheckDuration->CheckTurnover Yes CheckDuration->UsePNPA No (Fast Assay) CheckTurnover->UsePNPA No Use2M5NPA Use this compound (High Stability / Low Background) CheckTurnover->Use2M5NPA Yes (Needs Stability)

Part 4: References
  • Smolecule. (2023).[1][2] 2-Methyl-5-nitrophenol: Chemical Properties and pKa Prediction. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 2-Methyl-5-nitrophenol (CID 93576).[4][3][5] National Library of Medicine. Retrieved from

  • GuideChem. (2025). Product List: Nitrophenyl Acetate Derivatives. Retrieved from

  • Pliego, J., et al. (2015).[6] Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. ResearchGate. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.